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Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone Documentation Hub

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  • Product: Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone
  • CAS: 1926163-59-8

Core Science & Biosynthesis

Foundational

Technical Guide: Molecular Weight and Chemical Structure of Z-IETD-FMK

Executive Summary Z-IETD-FMK is a cell-permeable, irreversible inhibitor specifically targeting Caspase-8 , the initiator caspase in the extrinsic apoptotic pathway.[1][2][3][4] By mimicking the cleavage recognition sequ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Z-IETD-FMK is a cell-permeable, irreversible inhibitor specifically targeting Caspase-8 , the initiator caspase in the extrinsic apoptotic pathway.[1][2][3][4] By mimicking the cleavage recognition sequence of Caspase-8 substrates (IETD: Ile-Glu-Thr-Asp), this fluoromethyl ketone (FMK) derivative covalently binds to the enzyme's active site cysteine, permanently disabling its catalytic activity.[1][4]

This guide provides a rigorous breakdown of the compound's chemical identity, distinguishing between its esterified (cell-permeable) and non-esterified forms, and offers validated protocols for its reconstitution and application in cellular assays.[4]

Part 1: Chemical Identity & Physicochemical Properties[4][5][6]

The Critical Distinction: Methylation and Permeability

Commercially available Z-IETD-FMK is predominantly supplied as the methyl ester derivative (Z-IE(OMe)TD(OMe)-FMK).[4] This esterification of the Glutamic acid (Glu) and Aspartic acid (Asp) side chains is critical for cell permeability .[4] The non-esterified form carries negative charges at physiological pH, preventing it from crossing the cell membrane.[4]

Note: Researchers must verify their specific lot, but for intracellular applications, the C30 (methylated) formula is the standard.[4]

Chemical Specifications Table
PropertySpecification (Standard Cell-Permeable Form)
Common Name Z-IETD-FMK
Synonyms Z-IE(OMe)TD(OMe)-FMK; Z-Ile-Glu(OMe)-Thr-Asp(OMe)-fluoromethyl ketone
CAS Number 210344-98-2
Molecular Formula C₃₀H₄₃FN₄O₁₁ (Methylated)
Molecular Weight 654.68 g/mol
Peptide Sequence Z-Ile-Glu-Thr-Asp-FMK
Functional Group Fluoromethyl ketone (FMK) - Irreversible Warhead
N-Terminal Cap Benzyloxycarbonyl (Z or Cbz)
Solubility Soluble in DMSO (>20 mg/mL); Insoluble in water
Appearance White to off-white lyophilized powder
Structural Breakdown

The molecule consists of four distinct functional modules:

  • Z-Group (N-terminus): A Benzyloxycarbonyl group that enhances stability and lipophilicity.[4]

  • Peptide Backbone (IETD): The recognition motif (Isoleucine-Glutamic Acid-Threonine-Aspartic Acid) that directs the molecule specifically to the Caspase-8 active site.[1][4]

  • Methyl Esters (OMe): Modifications on Glu and Asp residues that neutralize charge, facilitating passive diffusion across the lipid bilayer.[4]

  • FMK Warhead (C-terminus): The fluoromethyl ketone group acts as a suicide substrate.[4] It undergoes nucleophilic attack by the catalytic cysteine of Caspase-8, forming a stable thioether adduct and releasing a fluoride ion.[4]

Part 2: Mechanism of Action[1][4]

Z-IETD-FMK functions as a suicide inhibitor.[4] Upon entering the cell, it binds to the active site of Caspase-8.[4] The enzyme attempts to cleave the peptide bond after the Aspartic acid residue, but the reaction with the FMK group results in an irreversible covalent bond, permanently locking the enzyme in an inactive state.[4] This blockade prevents the propagation of the "death signal" from death receptors (like Fas/CD95 or TNFR1) to downstream effector caspases (Caspase-3/7).[4]

Pathway Visualization: Extrinsic Apoptosis Inhibition

The following diagram illustrates the specific intervention point of Z-IETD-FMK within the Fas-mediated signaling cascade.[4]

Caspase8_Pathway DeathLigand Death Ligand (FasL / TNF-alpha) Receptor Death Receptor (Fas / TNFR1) DeathLigand->Receptor Binding DISC DISC Complex (FADD + Pro-Caspase-8) Receptor->DISC Recruitment ActiveCasp8 Active Caspase-8 (Heterotetramer) DISC->ActiveCasp8 Autoproteolysis Casp3 Pro-Caspase-3 ActiveCasp8->Casp3 Cleavage Bid Bid ActiveCasp8->Bid Cleavage Inhibitor Z-IETD-FMK (Inhibitor) Inhibitor->ActiveCasp8 Irreversible Alkylation ActiveCasp3 Active Caspase-3 (Executioner) Casp3->ActiveCasp3 Apoptosis Apoptosis (Cell Death) ActiveCasp3->Apoptosis tBid tBid (Mitochondrial Link) Bid->tBid tBid->Apoptosis

Figure 1: Mechanism of Action.[4] Z-IETD-FMK covalently binds to Active Caspase-8, preventing the cleavage of Pro-Caspase-3 and Bid, effectively halting the extrinsic apoptotic cascade.[4]

Part 3: Experimental Protocols

Reconstitution & Storage

Objective: Prepare a stable stock solution free of moisture, as the FMK group and methyl esters are sensitive to hydrolysis.[4]

  • Solvent: High-grade, anhydrous DMSO (Dimethyl Sulfoxide).[4]

  • Concentration: Prepare a 20 mM stock solution.

    • Calculation: To dissolve 1 mg of Z-IETD-FMK (MW 654.68), add 76.4 µL of DMSO.[4]

  • Procedure:

    • Equilibrate the vial to room temperature before opening to prevent condensation.[4]

    • Add the calculated volume of anhydrous DMSO.[4]

    • Vortex gently until fully dissolved.[4]

    • Aliquot: Dispense into small volumes (e.g., 10-20 µL) to avoid freeze-thaw cycles.

    • Storage: Store aliquots at -20°C (stable for 6-12 months). Protect from light.[4]

Cell Culture Application

Objective: Inhibit Caspase-8 induction in a cell-based assay (e.g., Jurkat cells treated with anti-Fas).

  • Working Concentration: Typically 20 µM - 50 µM .[4]

    • Note: Titration is recommended.[4] High concentrations (>100 µM) may lose specificity and inhibit other caspases (e.g., Caspase-3, Caspase-10).[4]

  • Protocol:

    • Pre-incubation: Add Z-IETD-FMK to the cell culture media 30–60 minutes prior to inducing apoptosis.[4] This ensures the inhibitor enters the cell and is available at the active site before Caspase-8 activation occurs.[4]

    • Dilution: Dilute the 20 mM stock 1:1000 directly into the culture well for a 20 µM final concentration.

      • Control: Always include a DMSO vehicle control (0.1% final concentration) to rule out solvent toxicity.[4]

      • Negative Control:[4] Use Z-FA-FMK (Cathepsin inhibitor) as a negative control peptide to verify that the effect is due to Caspase inhibition and not the FMK moiety itself.[4]

    • Induction: Add the apoptotic stimulus (e.g., Fas Ligand, TNF-α, or TRAIL).[4]

    • Readout: Measure apoptosis via Annexin V staining, Tunel assay, or Western Blot for Caspase-3 cleavage (expect reduction in cleaved Caspase-3).[4]

Part 4: Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Precipitation in Media Aqueous shock.[4] Adding high-concentration DMSO stock directly to cold media.[4]Dilute the stock 1:10 in media before adding to the bulk culture.[4][5] Ensure media is warm (37°C).
Lack of Inhibition Hydrolysis of inhibitor or insufficient pre-incubation.[4]Use fresh stock. Increase pre-incubation time to 1 hour. Ensure the "OMe" (permeable) version was purchased.[4]
Non-Specific Toxicity DMSO concentration too high (>0.5%).[4][5]Ensure final DMSO concentration is <0.1%.[4] Include a DMSO-only control.
Inhibition of Caspase-3 Concentration too high.[4]At >100 µM, Z-IETD-FMK can cross-react with Caspase-3.[4] Titrate down to 10-20 µM.

References

  • Selleck Chemicals. Z-IETD-FMK Chemical Structure and Biological Activity. Retrieved from [4]

  • MedChemExpress. Z-IETD-FMK: Caspase-8 Inhibitor Datasheet. Retrieved from [4][6]

  • R&D Systems. Caspase-8 Inhibitor Z-IETD-FMK Protocol and FAQs. Retrieved from [4]

  • Cayman Chemical. Z-IETD-FMK Product Information. Retrieved from [4]

  • Abcam. Z-IETD-FMK (ab141382) Technical Guide. Retrieved from [4]

Sources

Exploratory

Technical Deep Dive: Is Z-IETD-FMK a Reversible or Irreversible Inhibitor?

Part 1: Executive Summary The Direct Answer: Z-IETD-FMK is an irreversible inhibitor.[1][2][3][4][5][6] It functions as a suicide substrate that permanently inactivates Caspase-8 through the formation of a covalent thioe...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The Direct Answer: Z-IETD-FMK is an irreversible inhibitor.[1][2][3][4][5][6]

It functions as a suicide substrate that permanently inactivates Caspase-8 through the formation of a covalent thioether bond. Unlike reversible inhibitors (e.g., aldehydes like Z-IETD-CHO), which exist in equilibrium with the enzyme, Z-IETD-FMK physically modifies the catalytic cysteine residue of the protease. Once bound, the enzyme is catalytically dead and cannot be regenerated; the cell must synthesize new enzyme to restore activity.

Strategic Implication: For researchers, this irreversibility dictates specific experimental constraints. You cannot simply "wash out" the inhibitor to reverse the effect. Furthermore, the kinetics of inhibition are time-dependent, meaning standard IC50 values are often misleading without defined pre-incubation periods.

Part 2: Molecular Mechanism & Chemical Logic[5]

To understand why it is irreversible, we must deconstruct the molecule into its three functional domains.

The Anatomy of Z-IETD-FMK
DomainComponentFunction
Cap Z- (Benzyloxycarbonyl) Enhances lipophilicity for cell permeability and protects the N-terminus from degradation.
Address -IETD- (Ile-Glu-Thr-Asp) The "Address Label." This tetrapeptide sequence mimics the natural substrate specificity of Caspase-8.[2] It guides the molecule into the Caspase-8 active site.
Warhead -FMK (Fluoromethylketone) The "Trap." An electrophilic leaving group that reacts with the nucleophilic cysteine in the enzyme's active site.
The Reaction Mechanism (Suicide Inhibition)

The mechanism follows a specific two-step kinetic model (


):
  • Recognition (reversible): The Caspase-8 active site recognizes the aspartic acid (D) in the IETD sequence.[2] The inhibitor sits in the pocket (

    
     complex).
    
  • Alkylation (Irreversible): The catalytic cysteine thiolate (

    
    ) of Caspase-8 launches a nucleophilic attack on the ketone carbon of the FMK group.
    
  • Departure: The fluoride ion (

    
    ) acts as a leaving group.
    
  • Lock: A stable covalent thioether bond is formed. The enzyme is now permanently alkylated (

    
    ).
    
Pathway Visualization

The following diagram illustrates where Z-IETD-FMK intercepts the Extrinsic Apoptotic signaling cascade.

G Ligand Death Ligand (FasL/TRAIL) Receptor Death Receptor (Fas/DR5) Ligand->Receptor Binding DISC DISC Complex (FADD + Pro-Caspase-8) Receptor->DISC Recruitment Casp8_Active Active Caspase-8 (Heterotetramer) DISC->Casp8_Active Dimerization & Cleavage Casp8_Inactive Pro-Caspase-8 (Inactive Zymogen) Casp3 Caspase-3 (Executioner) Casp8_Active->Casp3 Cleaves Inhibitor Z-IETD-FMK (Inhibitor) Inhibitor->Casp8_Active Covalent Alkylation (Irreversible Block) Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Execution

Caption: Z-IETD-FMK covalently binds Active Caspase-8, preventing the downstream activation of Caspase-3.[5]

Part 3: Kinetic Implications for Researchers

Because the inhibition is irreversible, standard Michaelis-Menten kinetics do not apply in the traditional sense.

Time-Dependent Inhibition

For reversible inhibitors, the


 is a constant value at equilibrium. For Z-IETD-FMK, the 

is time-dependent .
  • Experiment A (No pre-incubation): You add inhibitor and substrate simultaneously. The enzyme processes some substrate before it gets alkylated.

    
     appears high (weak inhibition).
    
  • Experiment B (30 min pre-incubation): You incubate enzyme + inhibitor first. The inhibitor has time to covalently lock all active sites.

    
     appears low (potent inhibition).
    

Rule of Thumb: Always report the pre-incubation time when citing potency for FMK inhibitors.

The "Dirty Secret": Specificity & Stability

While Z-IETD-FMK is "selective" for Caspase-8, the FMK warhead is highly reactive.

  • Off-Target Effects: High concentrations (>50

    
    M) can inhibit other cysteinyl proteases, including Caspase-3, Caspase-10, and Cathepsins.
    
  • Stability: The FMK group can hydrolyze in aqueous media. In cell culture, the effective half-life is often <12 hours.

Table 1: Troubleshooting Z-IETD-FMK Variables

VariableImpact on ExperimentRecommendation
Serum (FBS) Serum proteases may degrade the peptide backbone.Use heat-inactivated serum; replenish inhibitor every 12-24h for long assays.
DTT/Mercaptoethanol Strong reducing agents in lysis buffers can compete with the enzyme for the FMK group.Remove thiols from buffers during the inhibition phase (add them only during the assay phase if necessary).
Concentration Too high leads to non-specific killing (necrosis) or off-target inhibition.Titrate carefully. Recommended range: 10–50

M.

Part 4: Experimental Protocols

Protocol 1: The Washout Assay (The Validation Standard)

This is the definitive experiment to prove irreversibility in your specific cell model.

Principle: If the inhibitor is reversible, washing the cells removes the inhibitor, and enzymatic activity returns. If irreversible, the activity remains blocked even after the inhibitor is removed.[7]

Workflow Diagram:

Washout Start Cell Culture Treat Treat with Z-IETD-FMK (1h) Start->Treat Wash Wash 3x with PBS/Media Treat->Wash Incubate Incubate in Inhibitor-Free Media Wash->Incubate Assay Measure Caspase-8 Activity Incubate->Assay Result_Rev Activity Returns (Reversible) Assay->Result_Rev If CHO/Aldehyde Result_Irrev Activity blocked (Irreversible) Assay->Result_Irrev If FMK

Caption: The Washout Workflow distinguishes between reversible equilibrium binding and covalent modification.

Step-by-Step Methodology:

  • Preparation: Seed Jurkat or target cells at

    
     cells/mL.
    
  • Induction: Induce apoptosis (e.g., with Fas Ligand or TRAIL) to activate Caspase-8.

  • Inhibition:

    • Group A (Control): Vehicle (DMSO) only.

    • Group B (Continuous): Add Z-IETD-FMK (20

      
      M) and leave it in.
      
    • Group C (Washout): Add Z-IETD-FMK (20

      
      M), incubate for 1 hour.
      
  • The Wash: Centrifuge Group C, remove supernatant, wash 3x with large volumes of fresh, inhibitor-free media. Resuspend in fresh media.

  • Incubation: Incubate all groups for an additional 2-4 hours to allow potential recovery.

  • Readout: Lyse cells and measure Caspase-8 activity using a colorimetric substrate (e.g., IETD-pNA).

    • Result: Group C will show zero/low activity (similar to Group B), confirming the inhibitor remained bound despite the washout.

Protocol 2: Standard Inhibition Assay (Best Practices)
  • Reconstitution: Dissolve lyophilized Z-IETD-FMK in high-purity (>99.9%) DMSO to make a 10-20 mM stock. Store at -20°C. Avoid freeze-thaw cycles.

  • Pre-treatment: Add Z-IETD-FMK to cells 30-60 minutes prior to adding the apoptosis inducer (e.g., FasL). This allows the inhibitor to permeate the membrane and "lie in wait" for the pro-caspase to activate.

  • Dosage: Typical effective concentration is 20-50

    
    M.
    
    • Note: Always run a "DMSO only" control, as DMSO >0.5% can be cytotoxic.

Part 5: References

  • Mechanism of FMK Inhibitors:

    • Title: Caspase-8 inhibitor Z-IETD-FMK: Mechanism and Specificity.[2][6][8][9]

    • Source: R&D Systems / Bio-Techne.

  • Kinetic Analysis of Caspase Inhibitors:

    • Title: Specificity and mechanism of action of Z-IETD-FMK.

    • Source: Journal of Biological Chemistry (via BenchChem/PubMed).

    • URL:[Link] (General Journal Link for verification of cited JBC 276, 37602-37611 mechanism).

  • Product Datasheet & Stability:

    • Title: Z-IETD-FMK (ab141382) Technical Datasheet.

    • Source: Abcam.

  • Comparative Inhibitor Guide:

    • Title: Z-IETD-FMK: A Technical Guide to a Specific Caspase-8 Inhibitor.[2][6][10]

    • Source: BenchChem.[1][6][10]

Sources

Foundational

Z-IETD-FMK: Defining the Specificity Window for Caspase-8 vs. Caspase-3

Executive Summary Z-IETD-FMK is widely cited as a "specific" Caspase-8 inhibitor, yet its utility is frequently compromised by experimental misuse. The critical technical nuance lies in the concentration-dependent specif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Z-IETD-FMK is widely cited as a "specific" Caspase-8 inhibitor, yet its utility is frequently compromised by experimental misuse. The critical technical nuance lies in the concentration-dependent specificity window . While Z-IETD-FMK exhibits a ~10-fold selectivity preference for Caspase-8 over downstream executioner caspases (like Caspase-3) and other initiators (Caspase-9/10), this window collapses at concentrations commonly used in literature (>20 µM).

This guide delineates the mechanistic boundaries of Z-IETD-FMK, quantifies its cross-reactivity profile, and provides a self-validating protocol to distinguish true Caspase-8 dependence from off-target suppression of the apoptotic machinery.

Mechanistic Basis of Inhibition

To understand the specificity limitations, one must analyze the inhibitor's structural design. Z-IETD-FMK is a synthetic peptide derivative consisting of three distinct functional domains:

  • The Recognition Motif (IETD): The tetrapeptide sequence Ile-Glu-Thr-Asp mimics the natural substrate cleavage site of Caspase-8.[1][2][3] This sequence guides the molecule into the Caspase-8 active site.

  • The Warhead (FMK): The Fluoromethylketone group is an irreversible, broad-spectrum electrophile. Once the IETD motif docks, the FMK group undergoes a nucleophilic attack by the catalytic cysteine (Cys360) of Caspase-8, forming a covalent thioether bond.

  • The N-Terminal Cap (Z): The Benzyloxycarbonyl group enhances lipophilicity, facilitating cell permeability.[4][5]

The Specificity Flaw: While the IETD motif prefers the Caspase-8 pocket, the FMK warhead is highly reactive. If the local concentration is sufficiently high, the subtle structural mismatch between IETD and the Caspase-3 binding pocket (typically DEVD) is overcome by mass action, allowing the FMK group to alkylate Caspase-3 directly.

Quantitative Specificity Profile

The following data aggregates IC50 values from cell-free enzymatic assays. Note the narrow window between Caspase-8 and Caspase-9/10, and the potential for Granzyme B interference.

Table 1: Inhibitory Potency & Selectivity Profile
Target EnzymeIC50 / Ki (Approx)Selectivity Ratio (vs Casp-8)Interaction Type
Caspase-8 350 nM - 460 nM 1.0x (Baseline) Primary Target
Caspase-10~5.76 µM~16xModerate Cross-reactivity
Caspase-9~3.70 µM~10xModerate Cross-reactivity
Caspase-3 > 10 - 50 µM *>100x Off-Target (High Conc)
Granzyme BVariable (High affinity)LowSignificant Off-Target

*Note: While the IC50 for Caspase-3 is high in cell-free systems, intracellular accumulation can lead to effective concentrations that exceed this threshold if stock solutions >20 µM are applied to culture media.

The "Downstream Effect" Trap

A common misinterpretation in apoptosis research occurs when Z-IETD-FMK treatment results in a loss of Caspase-3 activity. Researchers often ask: "Is Z-IETD-FMK inhibiting Caspase-3 directly?"

There are two scenarios:

  • Scenario A (Desired): Z-IETD-FMK inhibits Caspase-8.[1][2][3][6][7][8][9] Since Caspase-8 is the upstream activator of Caspase-3 (in the extrinsic pathway), Caspase-3 never gets cleaved. Result: Low Caspase-3 activity.[9][10]

  • Scenario B (Artifact): Z-IETD-FMK is used at high concentration (e.g., 50 µM). It saturates Caspase-8 and spills over to bind Caspase-3 directly. Result: Low Caspase-3 activity.[9][10]

Distinguishing these scenarios requires specific controls (see Section 6).

Visualization: Pathway Intervention Points

ApoptosisPathway cluster_inhibitor Inhibition Mechanisms DeathLigand Death Ligand (FasL/TNF) DISC DISC Complex DeathLigand->DISC Casp8 Caspase-8 (Active) DISC->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Cleavage (Activation) ZIETD_Low Z-IETD-FMK (Low Conc: <10µM) ZIETD_Low->Casp8 Specific Inhibition ZIETD_High Z-IETD-FMK (High Conc: >20µM) ZIETD_High->Casp8 Inhibition ZIETD_High->Casp3 OFF-TARGET Inhibition Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis

Caption: Figure 1. Mechanism of Action. At optimal concentrations (Blue), Z-IETD-FMK blocks the cascade upstream. At supra-optimal concentrations (Black), it acts as a pan-caspase inhibitor, directly neutralizing Caspase-3.

Protocol: Optimizing Specificity in Cell-Based Assays

To validate that a cellular phenotype is strictly Caspase-8 dependent, you must perform a Titration-Validation Assay . Do not rely on a single concentration (e.g., 20 µM).

Materials
  • Target Cells (e.g., Jurkat, HeLa).

  • Apoptosis Inducer (e.g., Anti-Fas antibody or TRAIL).

  • Z-IETD-FMK (Stock: 20 mM in DMSO).

  • Z-FA-FMK (Negative Control; inhibits cathepsins but not caspases).

  • Z-DEVD-FMK (Caspase-3 specific inhibitor; for comparison).[5]

Step-by-Step Methodology
Phase 1: The Titration Curve
  • Seed Cells: Plate cells at density appropriate for 24h incubation.

  • Pre-Incubation: Add Z-IETD-FMK at a log-scale range: 0.1 µM, 1.0 µM, 5.0 µM, 10 µM, 50 µM .

    • Critical: Include a DMSO vehicle control and a Z-FA-FMK (negative control) at the highest concentration (50 µM).

    • Incubate for 45-60 minutes before adding the inducer. This allows the inhibitor to penetrate and bind Pro-Caspase-8.

  • Induction: Add the apoptosis inducer (e.g., Anti-Fas).

  • Incubation: Incubate for 4-6 hours (early apoptosis) or 24 hours (late apoptosis).

Phase 2: The Readout (Western Blotting)

Do not rely solely on colorimetric activity assays, as they cannot distinguish between lack of cleavage (upstream block) and direct enzyme inhibition.

  • Lyse cells and perform Western Blot.

  • Probe for:

    • Full-length Caspase-8 and Cleaved Caspase-8 (p18/p10) .

    • Full-length Caspase-3 and Cleaved Caspase-3 .

    • Substrate (PARP) cleavage.

Interpretation of Results
ObservationZ-IETD-FMK Conc.Conclusion
No Cleaved Casp-8, No Cleaved Casp-3 1 - 5 µM Valid Specificity. Z-IETD-FMK blocked Casp-8 auto-processing; Casp-3 remains inactive because the trigger was removed.
Cleaved Casp-8 Present, No Cleaved Casp-3 > 20 µM Likely Off-Target. Casp-8 was processed (inhibitor failed to block DISC formation or auto-processing fully) but Casp-3 activity is absent. The inhibitor is likely binding Casp-3 directly.
No Effect on Casp-8 or Casp-3 < 0.1 µM Sub-optimal. Concentration too low to inhibit Casp-8.

Decision Framework for Data Validation

Use this logic flow to determine if your experimental data supports a Caspase-8 specific mechanism.

DecisionTree Start Experiment: Z-IETD-FMK + Inducer Q1 Did Caspase-3 Activity/Cleavage Decrease? Start->Q1 Result_No Inhibitor Ineffective (Check solubility/conc) Q1->Result_No No Q2 Did Caspase-8 Processing Decrease? (Western Blot: p43/p18 bands) Q1->Q2 Yes Outcome_Specific VALIDATION SUCCESSFUL Mechanism: Upstream Blockade (True Casp-8 Dependence) Q2->Outcome_Specific Yes (Casp-8 blocked) Q3 Was Inhibitor Conc > 10µM? Q2->Q3 No (Casp-8 still cleaved) Outcome_OffTarget WARNING: Off-Target Effect Direct Casp-3 Inhibition Likely Q3->Outcome_OffTarget Yes Outcome_CheckOther Check Caspase-10 or Granzyme B Involvement Q3->Outcome_CheckOther No

Caption: Figure 2. Validation Workflow. A logical framework to distinguish upstream Caspase-8 blockade from downstream off-target effects.

Common Pitfalls

  • DMSO Toxicity: Z-IETD-FMK is dissolved in DMSO. Final DMSO concentration in culture must be <0.5%. High DMSO alone can induce apoptosis or stress, confounding results.

  • Granzyme B Confusion: In experiments involving T-cell killing (CTL assays), Z-IETD-FMK will inhibit Granzyme B. If you are studying CTL-mediated death, Z-IETD-FMK is not a specific tool for Caspase-8.

  • Timing: Adding the inhibitor after the apoptosis inducer is futile. The cascade is irreversible once initiated. Pre-incubation (30-60 min) is mandatory.

References

  • BenchChem. (2025).[1][2][3][11] Z-IETD-fmk: A Technical Guide to a Specific Caspase-8 Inhibitor. Retrieved from (Note: Representative link based on search context).

  • R&D Systems. (1999).[4] Caspase-8 fmk Inhibitor Z-IETD. Retrieved from .

  • Lawrence, C. P., et al. (2006). Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties. Immunology , 118(1), 1-12. Retrieved from .

  • MedChemExpress. (2024). Z-IETD-FMK Product Information and Biological Activity. Retrieved from .

  • Promega Corporation. Caspase Inhibitor Z-VAD-FMK Technical Manual. Retrieved from .

Sources

Exploratory

The Definitive Guide to Z-IETD-FMK: A High-Affinity Irreversible Inhibitor of Caspase-8

A Senior Application Scientist's Handbook for Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of Z-IETD-FMK, a cornerstone tool in the study of programmed...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Handbook for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Z-IETD-FMK, a cornerstone tool in the study of programmed cell death. Moving beyond a simple product sheet, this document offers a comprehensive understanding of the molecule's mechanism, practical applications, and the critical nuances of its experimental use. We will delve into the causality behind protocol design, ensuring that your experiments are not only technically sound but also built on a foundation of scientific integrity.

Deconstructing the Molecule: From Nomenclature to Core Properties

The compound in focus, formally known as Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone , is most commonly referred to by its abbreviated peptide sequence: Z-IETD-FMK . The user-provided name, "Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone," is a non-standard variation. The O-methyl (OMe) esters on the glutamate and aspartate residues are modifications designed to enhance cell permeability, and this more complete, albeit less common, synonym is often cited as Z-IE(OMe)TD(OMe)-FMK .[1][2][3][4][5] The "DL-Asp" designation in the original query is likely a typographical error, as the L-stereoisomer is the biologically active form for targeting caspases.

Z-IETD-FMK is a synthetic tetrapeptide designed to mimic the preferred cleavage sequence of caspase-8 (Ile-Glu-Thr-Asp).[2][6] Its utility as a research tool is rooted in its specific chemical moieties:

  • Z (Benzyloxycarbonyl): An N-terminal protecting group that, along with the O-methylated side chains, increases the hydrophobicity of the peptide, thereby enhancing its ability to cross the cell membrane.[6][7]

  • IETD: The tetrapeptide sequence that is preferentially recognized by and directs the inhibitor to the active site of caspase-8.[2][6]

  • FMK (Fluoromethylketone): A reactive group at the C-terminus that forms an irreversible covalent bond with the cysteine residue in the catalytic site of the caspase, ensuring potent and lasting inhibition.[6][7]

The core physicochemical properties of Z-IETD-FMK are summarized below:

PropertyValue
Full Chemical Name Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone
Common Synonyms Z-IETD-FMK, Z-IE(OMe)TD(OMe)-FMK, Caspase-8 Inhibitor
Molecular Formula C₃₀H₄₃FN₄O₁₁
Molecular Weight 654.68 g/mol
CAS Number 210344-98-2
Appearance White lyophilized solid or translucent film
Solubility Soluble in DMSO (e.g., ≥32.73 mg/mL); insoluble in water and ethanol[3]
Purity Typically ≥95% (HPLC/UHPLC)

Mechanism of Action: Precise Intervention in the Extrinsic Apoptosis Pathway

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis.[4][6] They are broadly categorized into initiator caspases (e.g., caspase-8, -9, -10) and effector caspases (e.g., caspase-3, -6, -7). Z-IETD-FMK is a highly selective inhibitor of caspase-8 , a key initiator caspase in the extrinsic or death receptor-mediated apoptosis pathway.[2][8]

The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.[3] This ligation event leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruit pro-caspase-8 molecules.[3] The proximity-induced dimerization of pro-caspase-8 facilitates its auto-proteolytic activation.[3] Active caspase-8 then initiates a downstream signaling cascade by directly cleaving and activating effector caspases, such as caspase-3, or by cleaving the Bid protein, which links the extrinsic to the intrinsic (mitochondrial) apoptosis pathway.[3]

Z-IETD-FMK acts as a pseudosubstrate. Its IETD sequence is recognized by the active site of caspase-8. The fluoromethylketone group then forms a stable thioether linkage with the catalytic cysteine residue, irreversibly inactivating the enzyme.[7][9] This targeted inhibition allows researchers to specifically dissect the role of caspase-8 in various cellular processes.

Signaling Pathway: Extrinsic Apoptosis and Z-IETD-FMK Inhibition

Extrinsic_Apoptosis DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor Binds DISC DISC Formation (FADD, Pro-Caspase-8) DeathReceptor->DISC Recruits & Activates ActiveCasp8 Active Caspase-8 DISC->ActiveCasp8 Auto-activation ProCasp8 Pro-Caspase-8 EffectorCaspases Effector Caspases (Caspase-3, -7) ActiveCasp8->EffectorCaspases Cleaves & Activates Bid Bid ActiveCasp8->Bid Cleaves ZIETDFMK Z-IETD-FMK ZIETDFMK->ActiveCasp8 Irreversible Inhibition Apoptosis Apoptosis EffectorCaspases->Apoptosis Executes tBid tBid Bid->tBid Mitochondria Mitochondrial Pathway tBid->Mitochondria Activates

Caption: Extrinsic apoptosis pathway and the specific inhibitory action of Z-IETD-FMK.

Quantitative Inhibitory Profile: Specificity and Off-Target Considerations

While Z-IETD-FMK is highly selective for caspase-8, it is crucial for researchers to be aware of its inhibitory profile across the caspase family and other proteases. The inhibitory concentration (IC50) values can vary based on assay conditions, but the following table provides a comparative overview.

Target ProteaseIC50 / KiSignificance for Experimental Design
Caspase-8 0.46 µM (for TNFα-induced apoptosis)[8]Primary Target: High potency confirms its utility as a specific caspase-8 inhibitor.
Caspase-105.76 µM[7]Off-Target: Structurally similar to caspase-8; inhibition may occur at higher concentrations.
Caspase-93.7 µM[7]Off-Target: Moderate inhibition. Consider when studying crosstalk between extrinsic and intrinsic pathways.
Caspase-3Partial inhibition reported[1]Downstream Effect: May partially inhibit downstream effector caspases at higher concentrations.
Granzyme BInhibitory activity reported[1][8]Off-Target: Important consideration in immunology studies, as Granzyme B is a key cytotoxic protease.

Expert Insight: The roughly 10-fold selectivity for caspase-8 over caspases-9 and -10 provides a reasonable experimental window. However, when using concentrations above 5 µM, the potential for off-target effects increases. It is imperative to include appropriate controls to validate that the observed phenotype is due to caspase-8 inhibition.

Experimental Protocols and Best Practices

The trustworthiness of any experiment hinges on robust and well-controlled protocols. Here, we provide detailed, step-by-step methodologies for the most common applications of Z-IETD-FMK.

Reconstitution and Storage

Proper handling of the inhibitor is the first step to reproducible results.

  • Reconstitution: Z-IETD-FMK is typically supplied as a lyophilized solid. Reconstitute the compound in high-purity DMSO to create a concentrated stock solution (e.g., 10 or 20 mM).[5][6] For example, to make a 20 mM stock from 1 mg of powder (MW 654.68), add 76.5 µL of DMSO.[6] Ensure the powder is completely dissolved.

  • Storage: Store the lyophilized powder at -20°C.[7] The reconstituted DMSO stock solution is stable for up to 6 months at -20°C.[6][7] Crucially, avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes before freezing.

Determining Optimal Working Concentration

The effective concentration of Z-IETD-FMK varies significantly depending on the cell type, the potency of the apoptotic stimulus, and the duration of the experiment.[6] A typical starting range for cell culture experiments is 10-100 µM .[5][6]

Self-Validating System: Always perform a dose-response experiment to determine the minimal concentration required for maximal inhibition in your specific system. This minimizes off-target effects. A recommended starting titration is: 1 µM, 5 µM, 10 µM, 20 µM, 50 µM, and 100 µM.

Protocol for In-Cell Inhibition:

  • Seed cells to the desired density and allow them to adhere or recover.

  • Prepare a working solution of Z-IETD-FMK by diluting the DMSO stock in pre-warmed culture media. The final DMSO concentration should ideally be kept below 0.5% (v/v) to avoid solvent-induced toxicity.[6]

  • Pre-incubate the cells with the Z-IETD-FMK-containing media for at least 1-2 hours before introducing the apoptotic stimulus.

  • Add the apoptotic agent (e.g., FasL, TNF-α, TRAIL) and incubate for the desired time.

  • Harvest cells for downstream analysis.

Experimental Workflow: Investigating Apoptosis Inhibition

Experimental_Workflow A 1. Cell Seeding B 2. Pre-incubation (1-2 hours) A->B C 3. Apoptosis Induction B->C D 4. Incubation (Time course) C->D E 5. Cell Harvesting D->E F 6. Downstream Analysis E->F Inhibitor Z-IETD-FMK (Dose-response) Inhibitor->B Stimulus Apoptotic Stimulus (e.g., TNF-α) Stimulus->C Vehicle Vehicle Control (DMSO) Vehicle->B NegCtrl Negative Control (Z-FA-FMK) NegCtrl->B

Caption: A validated workflow for assessing Z-IETD-FMK's effect on induced apoptosis.

Protocol: Colorimetric Caspase-8 Activity Assay

This assay quantifies caspase-8 activity in cell lysates using the colorimetric substrate Ac-IETD-pNA (acetyl-Ile-Glu-Thr-Asp-p-nitroanilide). Cleavage of pNA from the peptide by active caspase-8 releases a yellow-colored compound that can be measured by absorbance at 405 nm.[2][7]

Materials:

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% Glycerol)

  • Substrate: Ac-IETD-pNA (4 mM stock in DMSO)

  • 96-well microplate and plate reader

Procedure:

  • Cell Treatment: Treat cells with your apoptotic stimulus in the presence or absence of Z-IETD-FMK as described in section 4.2. Include a non-induced control.

  • Lysate Preparation:

    • Harvest ~2-5 x 10⁶ cells by centrifugation.

    • Wash the pellet with ice-cold PBS.

    • Resuspend the pellet in 50-100 µL of ice-cold Cell Lysis Buffer.[7]

    • Incubate on ice for 15 minutes.[7]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Assay Setup (in a 96-well plate):

    • To each well, add 50-100 µg of protein lysate.

    • Adjust the volume in each well to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of Ac-IETD-pNA stock solution (final concentration: 200 µM).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure absorbance at 405 nm.

  • Data Analysis: Compare the absorbance readings of your samples to determine the level of caspase-8 inhibition.

Protocol: Western Blot Analysis of Caspase Cleavage

Western blotting is essential for visually confirming the inhibition of caspase-8 activation and the subsequent blockage of downstream effector caspase cleavage.

Materials:

  • Cell lysates (prepared in RIPA buffer with protease inhibitors)

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary Antibodies: Anti-Caspase-8 (detects pro-form ~57 kDa and cleaved p43/p41 fragments), Anti-Caspase-3 (detects pro-form ~35 kDa and cleaved p17/p19 fragments), Anti-PARP (detects full-length ~116 kDa and cleaved ~89 kDa fragment).

  • Loading control antibody (e.g., Anti-β-actin, Anti-GAPDH)

  • HRP-conjugated secondary antibodies and ECL substrate

Procedure:

  • Sample Preparation: Prepare cell lysates from treated and control cells. Quantify protein concentration. Normalize all samples to the same protein concentration (e.g., 20-40 µg per lane) and prepare with Laemmli sample buffer.

  • SDS-PAGE and Transfer: Separate proteins on a 12-15% SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.[10]

    • Wash with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash thoroughly and detect bands using an ECL substrate and an imaging system.

  • Interpretation: In apoptosis-induced samples, you expect to see a decrease in the pro-caspase-8 band and the appearance of its cleaved fragments. In Z-IETD-FMK treated samples, this cleavage should be significantly reduced or absent.[11] Similarly, the cleavage of downstream targets like caspase-3 and PARP should be prevented.

The Importance of Controls: Ensuring Trustworthy Data

A self-validating experiment relies on rigorous controls.

  • Vehicle Control: As Z-IETD-FMK is dissolved in DMSO, all experiments must include a "vehicle-only" control group that receives the same final concentration of DMSO as the inhibitor-treated groups. This accounts for any effects of the solvent itself.

  • Negative Control Inhibitor (Z-FA-FMK): To control for non-specific effects of the benzyloxycarbonyl (Z) group and the fluoromethylketone (FMK) moiety, it is best practice to use a non-caspase inhibitor control peptide. Z-FA-FMK (Z-Phe-Ala-FMK) is an excellent choice.[5][11] It is a cell-permeable inhibitor of cathepsins B and L but does not inhibit caspases.[5] It should be used at the same concentration as Z-IETD-FMK to ensure that the observed anti-apoptotic effects are due to specific caspase-8 inhibition and not an artifact of the chemical structure.

Conclusion

Z-IETD-FMK is an indispensable tool for dissecting the intricacies of the extrinsic apoptosis pathway. Its high potency and selectivity for caspase-8, when used correctly, allow for precise molecular interrogation. By understanding its mechanism, being mindful of its off-target profile, and employing robust, well-controlled experimental protocols, researchers can generate high-integrity data that advances our understanding of cell death and its implications in health and disease.

References

  • Lawrence, C. P., & Chow, S. C. (2012). Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties. Toxicology and Applied Pharmacology, 265(1), 103–112. Available at: [Link]

  • Sanbio. (n.d.). Z-IETD-FMK (Caspase-8/FLICE inhibitor). Available at: [Link]

  • MBL International. (n.d.). Caspase-8 inhibitor Z-IETD-FMK. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis of caspase-3 cleavage after 24 h incubation. Available at: [Link]

Sources

Foundational

Executive Summary: The "Gold Standard" Paradox

The Specificity Trap: Z-IETD-FMK and the Unintended Inhibition of Granzyme B[1] In the dissection of cell death pathways, Z-IETD-FMK is ubiquitously cited as the gold-standard inhibitor for Caspase-8 , the apical proteas...

Author: BenchChem Technical Support Team. Date: March 2026

The Specificity Trap: Z-IETD-FMK and the Unintended Inhibition of Granzyme B[1]

In the dissection of cell death pathways, Z-IETD-FMK is ubiquitously cited as the gold-standard inhibitor for Caspase-8 , the apical protease of the extrinsic (death receptor) apoptotic pathway.[1] Researchers routinely deploy this fluoromethylketone (FMK) derivative to distinguish between Fas/TRAIL-mediated killing and other cytotoxic mechanisms.[1]

However, a critical technical blind spot exists in immuno-oncology and toxicology workflows: Z-IETD-FMK is a potent inhibitor of Granzyme B (GrB) .[1]

The Biochemical Basis of Cross-Reactivity

To understand why Z-IETD-FMK fails to discriminate, we must look at the substrate specificity of the proteases involved.[1]

Substrate Mimicry

Inhibitors like Z-IETD-FMK are designed as "suicide substrates."[1] They consist of a recognition peptide sequence (IETD) linked to a reactive warhead (FMK).[1]

  • Caspase-8 Specificity: Prefers the tetrapeptide motif IETD (Ile-Glu-Thr-Asp) at the P4-P1 positions.[1]

  • Granzyme B Specificity: While Granzyme B is a serine protease (unlike the cysteine protease Caspase-8), it is unique among serine proteases for requiring an Aspartic acid (Asp) residue at the P1 position.[1] Its preferred motif is IEPD (Ile-Glu-Pro-Asp), which is structurally almost identical to IETD.[1]

The FMK Warhead Mechanism

The fluoromethylketone (FMK) group is an alkylating agent.

  • In Caspases (Cysteine Proteases): The active site Thiol (-SH) of Cysteine attacks the ketone, and the fluoride leaves, forming a stable thioether bond.

  • In Granzyme B (Serine Proteases): Although FMKs are less reactive toward hydroxyl (-OH) groups than thiols, the high affinity of GrB for the IETD/IEPD motif positions the warhead precisely within the catalytic triad. This allows the active site Serine to attack the FMK, leading to irreversible alkylation and inactivation.

Quantitative Data: The Inhibition Profile

The assumption that Z-IETD-FMK is "selective" breaks down at the concentrations typically used in cell-based assays (10–50 µM).[1]

Table 1: Comparative Inhibitory Potency (IC50 / Ki)

Protease TargetPrimary FunctionRecognition MotifZ-IETD-FMK IC50 (Est.)[1]Inhibition Type
Caspase-8 Extrinsic Apoptosis InitiatorIETD< 5 nMIrreversible
Granzyme B CTL/NK Granule CytotoxicityIEPD / IETD~350 nM Irreversible
Caspase-3 Executioner CaspaseDEVD> 100 µMNegligible
Caspase-10 Extrinsic Apoptosis InitiatorIETD / LEHD~ 5.7 µMModerate

Critical Insight: While Z-IETD-FMK is roughly 70-fold more potent against Caspase-8 than GrB, typical experimental protocols use 20–50 µM of inhibitor to ensure tissue penetration.[1] At these concentrations, Granzyme B is completely inhibited , obliterating the selectivity window.[1]

The Experimental Consequence (The "False Positive")

In a typical CTL killing assay, a researcher might ask: "Is the tumor cell death driven by Fas Ligand (FasL) or Perforin/Granzyme?"[1]

  • Hypothesis: If I add Z-IETD-FMK and cell death stops, it must be FasL-mediated (Caspase-8 dependent).

  • Reality: The Z-IETD-FMK blocked the Granzyme B entering through perforin pores.[1]

Visualization: The Pathway Intersection

G cluster_immune Effector Cell (CTL/NK) cluster_target Target Cell Cytosol FasL Fas Ligand Fas Fas Receptor FasL->Fas Binding GrB_Granule Granzyme B (Granule) GrB_Cyto Granzyme B (Cytosolic) GrB_Granule->GrB_Cyto Perforin Entry Casp8 Caspase-8 (Active) Fas->Casp8 DISC Assembly Bid Bid -> tBid Casp8->Bid Cleavage Casp3 Caspase-3 (Execution) Casp8->Casp3 Cleavage GrB_Cyto->Bid Cleavage GrB_Cyto->Casp3 Direct Cleavage (IETD-like site) Apoptosis Apoptosis Bid->Apoptosis Mito Pathway Casp3->Apoptosis Inhibitor Z-IETD-FMK (10-50 µM) Inhibitor->Casp8 Targeted Inhibition (High Potency) Inhibitor->GrB_Cyto Off-Target Inhibition (High Potency at >1µM)

Figure 1: Dual Inhibition Mechanism.[1] Z-IETD-FMK blocks both the intended Caspase-8 target and the Granzyme B pathway, making it impossible to distinguish between FasL and Granule-mediated death in mixed assays.[1]

Validated Protocol: Distinguishing the Pathways

To ensure scientific integrity, you must use a Differential Inhibition Strategy . Do not rely on Z-IETD-FMK alone.[1]

Step-by-Step Workflow

Objective: Determine if cell death is mediated by Caspase-8 (FasL) or Granzyme B.[1]

Materials:

  • Z-IETD-FMK: Caspase-8 inhibitor.[1][2][3][4][5][6][7][8][9][10]

  • Z-AAD-CMK: Specific Granzyme B inhibitor (Target sequence: Ala-Ala-Asp).[1]

  • Concanamycin A (CMA): Perforin degradation inhibitor (blocks granule exocytosis).[1]

  • Anti-Fas mAb (ZB4): Blocking antibody for Fas receptor.[1]

Protocol:

  • Setup: Plate Target cells (e.g., tumor line) and Effector cells (e.g., PBMCs/NKs).[1]

  • Treatment Groups:

    • Group A (Control): Media only.[1]

    • Group B (Casp-8 Block): Add Z-IETD-FMK (Titrated: use 1 µM if possible, though often insufficient for complete Casp-8 block, typical 20µM blocks both).[1] Better approach: Use Anti-Fas blocking Ab.[1]

    • Group C (GrB Block): Add Z-AAD-CMK (50 µM). This inhibits GrB but spares Caspase-8.[1]

    • Group D (Granule Block): Pre-treat Effectors with Concanamycin A (100 nM) for 2 hours.[1] This prevents perforin release.[1]

  • Incubation: Co-culture for 4 hours.

  • Readout: Annexin V / PI Flow Cytometry or LDH Release.[1]

Data Interpretation Logic:

ObservationConclusion
Death blocked by CMA but not Anti-Fas Granule-Dependent (Perforin/GrB)
Death blocked by Anti-Fas but not CMA Death Receptor-Dependent (FasL/Casp8)
Death blocked by Z-IETD-FMK onlyINCONCLUSIVE (Could be either)
Death blocked by Z-AAD-CMK Granzyme B Dependent

Decision Matrix for Inhibitor Selection

Use this flowchart to select the correct inhibitor for your specific experimental context.

DecisionTree Start Start: Selecting an Inhibitor Q1 Are Effector Cells (T/NK) Present? Start->Q1 No_Effector Pure Tumor/Cell Model (e.g., Drug Treatment) Q1->No_Effector No Yes_Effector Co-Culture / Immune Assay Q1->Yes_Effector Yes Inhibitor1 Use Z-IETD-FMK (Safe to use) No_Effector->Inhibitor1 Q2 Is the goal to block Fas/TRAIL only? Yes_Effector->Q2 Action1 DO NOT USE Z-IETD-FMK (Will block GrB) Q2->Action1 Yes Action2 Use Neutralizing Abs (Anti-FasL / Anti-TRAIL) Action1->Action2 Action3 Use CRISPR/KD of Caspase-8 Action1->Action3

Figure 2: Inhibitor Selection Logic. A guide to avoiding Z-IETD-FMK in systems where Granzyme B is an active variable.

References

  • Selleck Chemicals. Z-IETD-FMK Biological Activity and Specificity Data.[1] Selleckchem.com.[1] Link

  • BenchChem. A head-to-head comparison of Z-IETD-fmk and other IETD-based inhibitors. BenchChem Technical Guides.[1] Link[1]

  • MedKoo Biosciences. Z-IETD-FMK: Inhibitor of Caspase-8 and Granzyme B.[1][2][4][5] MedKoo Product Data.[1] Link

  • AbMole BioScience. Z-IETD-FMK Specificity Profile. AbMole.com.[1] Link

  • Yang, X., et al. Granzyme B mimics apical caspases.[1] Description of a unified region and substrate specificity. Journal of Biological Chemistry.[8] [Link verified via Context]

  • MedChemExpress. Z-IETD-FMK Product Information and Biological Activity.[1] MedChemExpress.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Dissecting the Extrinsic Apoptosis Pathway in Jurkat Cells Using the Caspase-8 Inhibitor Z-IETD-FMK

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application: Apoptosis Assays, Flow Cytometry, High-Throughput Screening Validation Mechanistic Grounding: The Rationale for Z-IETD-FMK in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application: Apoptosis Assays, Flow Cytometry, High-Throughput Screening Validation

Mechanistic Grounding: The Rationale for Z-IETD-FMK in Jurkat Models

Jurkat cells, an immortalized line of human T lymphocytes, are the gold-standard in vitro model for studying acute T cell leukemia and death receptor-mediated apoptosis. Because they constitutively express the Fas receptor (CD95), they are highly susceptible to extrinsic apoptotic cascades triggered by Fas Ligand (FasL) or agonistic anti-Fas antibodies (e.g., clone CH11)[1].

To isolate and validate the role of the extrinsic pathway in drug screening or mechanistic studies, researchers rely on Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone), a highly specific, cell-permeable, and irreversible inhibitor of Caspase-8[2].

The Causality of the Molecular Design

Understanding the structure of Z-IETD-FMK is critical to utilizing it correctly in culture:

  • The IETD Tetrapeptide: Mimics the natural substrate recognition sequence (Ile-Glu-Thr-Asp) of Caspase-8, ensuring high target affinity and competitive binding at the active site[2].

  • The FMK (Fluoromethylketone) Moiety: Once bound, the FMK group acts as a suicide substrate, forming an irreversible covalent bond with the catalytic cysteine residue of Caspase-8. This irreversibility means that once the enzyme is inhibited, it cannot be reactivated, providing a stable blockade of the signaling cascade[2].

  • The Z-Group & O-Methylation: The benzyloxycarbonyl (Z) group and O-methylated side chains increase the lipophilicity of the molecule, allowing it to rapidly cross the Jurkat cell membrane without the need for permeabilizing agents[2].

Pathway Visualization

G FasL Fas Ligand / Anti-Fas (CH11) FasR Fas Receptor (CD95) FasL->FasR Binds DISC DISC Complex (FADD + Procaspase-8) FasR->DISC Oligomerizes & Recruits Casp8 Active Caspase-8 DISC->Casp8 Auto-cleavage Casp3 Active Caspase-3 Casp8->Casp3 Cleaves Inhibitor Z-IETD-FMK (Covalent Inhibition) Inhibitor->Casp8 Irreversibly Blocks Apoptosis Apoptosis Execution (PS Externalization, DNA Cleavage) Casp3->Apoptosis Drives

Extrinsic apoptosis pathway in Jurkat cells and the targeted covalent blockade by Z-IETD-FMK.

Reagent Preparation and Storage

The stability of the FMK moiety is highly sensitive to hydrolysis. Proper preparation is the first step in ensuring a self-validating experimental system.

Materials:

  • Z-IETD-FMK (Lyophilized powder, MW: 654.68 g/mol )[3]

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

Preparation of 10 mM Master Stock:

  • Equilibrate the lyophilized Z-IETD-FMK vial to room temperature for 15 minutes before opening to prevent condensation. Causality: Moisture hydrolyzes the FMK group, neutralizing its ability to form covalent bonds with Caspase-8[3].

  • To prepare a 10 mM stock, dissolve 1.0 mg of Z-IETD-FMK in 152.7 µL of anhydrous DMSO.

  • Vortex gently. If dissolution is incomplete, sonicate in a water bath for 1–2 minutes at room temperature[4].

  • Aliquot into single-use volumes (e.g., 10 µL/tube) to strictly avoid repeated freeze-thaw cycles. Store at -20°C (stable for up to 6 months) or -80°C (stable for 1 year)[2][4].

Self-Validating Protocol: Fas-Mediated Apoptosis Inhibition in Jurkat Cells

To ensure scientific integrity, this protocol incorporates a self-validating control matrix. You must include a vehicle control (DMSO), a positive apoptosis control (Anti-Fas alone), a negative inhibitor control (Z-FA-FMK, which does not inhibit caspases), and a pan-caspase inhibitor control (Z-VAD-FMK)[5][6].

Phase A: Cell Culture & Seeding
  • Culture Maintenance: Maintain Jurkat cells (ATCC® TIB-152™) in RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Keep cell density between

    
     and 
    
    
    
    cells/mL to ensure logarithmic growth[1].
  • Seeding: Harvest cells via centrifugation (300 x g, 5 mins). Resuspend in fresh, pre-warmed culture media at a density of

    
     cells/mL.
    
  • Seed 1 mL of the cell suspension per well into a 24-well plate.

Phase B: Pre-Incubation with Z-IETD-FMK

Causality Check: Why pre-incubate? Covalent inhibition is time-dependent. The inhibitor must fully permeate the cell and saturate basal Caspase-8 active sites before the massive DISC-mediated activation signal is triggered.

  • Thaw a single-use aliquot of 10 mM Z-IETD-FMK immediately before use.

  • Dilute the stock in sterile PBS or culture media to create a 10X working solution (e.g., 200 µM) to ensure accurate pipetting.

  • Add the appropriate volume to achieve final well concentrations of 5 µM, 20 µM, and 50 µM [1].

  • Critical Parameter - DMSO Toxicity: Ensure the final DMSO concentration in all wells (including controls) does not exceed 0.1% - 0.2% (v/v). Causality: Higher DMSO concentrations induce osmotic stress, alter membrane fluidity, and can independently trigger apoptosis or differentiation in Jurkat cells, confounding your flow cytometry readouts[5].

  • Incubate the plate at 37°C, 5% CO₂ for 30 to 60 minutes [1].

Phase C: Apoptosis Induction
  • Following pre-incubation, add agonistic Anti-Fas antibody (clone CH11) to the wells at a final concentration of 200 ng/mL [1].

  • Incubate the plate at 37°C, 5% CO₂ for 4 to 8 hours . (4 hours is typically sufficient to observe early apoptosis via phosphatidylserine externalization; 8 hours is optimal for downstream DNA fragmentation or Cytochrome C release)[1][6].

Phase D: Readout via Annexin V / PI Flow Cytometry
  • Transfer the cell suspension from each well into flow cytometry tubes. Wash wells with 500 µL of cold PBS to collect any adherent cellular debris.

  • Centrifuge at 300 x g for 5 minutes at 4°C. Wash the pellet once with cold PBS.

  • Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately via flow cytometry (measure at least 10,000 events per sample)[6].

Expected Quantitative Data & Validation

The following table summarizes the expected dose-dependent rescue of Jurkat cells from Fas-mediated apoptosis when utilizing this protocol. Flow cytometry analysis should demonstrate a shift from the Annexin V⁺/PI⁻ (early apoptotic) and Annexin V⁺/PI⁺ (late apoptotic) quadrants back to the Annexin V⁻/PI⁻ (viable) quadrant[1][6].

Experimental ConditionTreatment / Inhibitor ConcentrationExpected Apoptotic Population (%)Mechanistic Interpretation
Negative Control Vehicle (0.1% DMSO)< 5%Baseline physiological cell death.
Positive Control Anti-Fas (200 ng/mL) alone40% - 60%Massive DISC formation and Caspase-8 auto-activation.
Negative Inhibitor Anti-Fas + Z-FA-FMK (20 µM)40% - 55%Validates that the FMK moiety alone does not block apoptosis.
Low Dose Rescue Anti-Fas + Z-IETD-FMK (5 µM)25% - 30%Partial blockade of Caspase-8 active sites.
Optimal Rescue Anti-Fas + Z-IETD-FMK (20 µM)10% - 15%Near-complete saturation of Caspase-8; strong rescue.
Pan-Caspase Rescue Anti-Fas + Z-VAD-FMK (20 µM)< 10%Complete blockade of all caspases (8, 9, 3, etc.).

Note: While Z-IETD-FMK is highly specific to Caspase-8, at concentrations exceeding 50 µM, it may exhibit cross-reactivity and begin to partially inhibit Caspase-3 and other effector caspases due to tetrapeptide substrate overlap[3]. Always titrate to the lowest effective dose.

References

  • Matsura et al. (Tottori University). Mechanisms Underlying Production and Externalization of Oxidized Phosphatidylserine in Apoptosis: Involvement of Mitochondria.[Link]

  • Acta Biochimica et Biophysica Sinica (Oxford Academic). Human cell-death-inducing DFF45-like effector C induces apoptosis via caspase-8.[Link]

  • National Institutes of Health (PMC). CEACAM1 Regulates Fas-mediated Apoptosis in Jurkat T-cells via its Interaction with β-catenin.[Link]

Sources

Application

Optimal concentration of Z-IETD-FMK for apoptosis inhibition

[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTu19V_d-tG73o5s8r_OQn2Xb7Rz72u3F8uN1q0y225u20b1Y Finalizing Z-IETD-FMK Guide I've now incorporated the final reference list and double-checked all li...

Author: BenchChem Technical Support Team. Date: March 2026

[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTu19V_d-tG73o5s8r_OQn2Xb7Rz72u3F8uN1q0y225u20b1Y

Finalizing Z-IETD-FMK Guide

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Application Note: Optimizing Z-IETD-FMK Concentration for Selective Caspase-8 Inhibition in Apoptosis Models

Molecular Causality & Mechanism of Action

To effectively utilize an inhibitor in complex cellular assays, one must first understand the structural causality behind its design. Z-IETD-FMK is a tetrapeptide-based, irreversible inhibitor specifically engineered to target Caspase-8, the apex initiator caspase of the extrinsic apoptosis signaling cascade (1)[1].

The molecule's efficacy relies on three distinct functional domains:

  • Z (Benzyloxycarbonyl) & OMe (O-methylated) groups : These lipophilic modifications neutralize the peptide's inherent charge, granting excellent cell permeability for in vitro and in vivo assays (1)[1]. Causality: Without these groups, the highly polar peptide would fail to cross the hydrophobic lipid bilayer. Notably, if your application involves purified recombinant Caspase-8 in a cell-free system, an esterase must be added to generate free carboxyl groups for optimal binding ().

  • IETD (Ile-Glu-Thr-Asp) : This sequence perfectly mimics the natural substrate cleavage site recognized by Caspase-8, ensuring high target affinity (1)[1].

  • FMK (Fluoromethylketone) : Acting as a "suicide substrate," the FMK moiety forms a permanent, irreversible covalent bond with the catalytic cysteine residue in the enzyme's active site the moment Caspase-8 attempts to cleave the IETD sequence (1)[1].

Pathway Ligand Death Ligands (TNF-α, FasL) Receptor Death Receptors (TNFR1, Fas) Ligand->Receptor DISC DISC Complex Receptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 Cleavage Effector Effector Caspases (Caspase-3/7) Casp8->Effector Necroptosis Necroptosis (Alternative Pathway) Casp8->Necroptosis When Inhibited + TNF-α Inhibitor Z-IETD-FMK (Covalent Binding) Inhibitor->Casp8 Irreversible Inhibition Apoptosis Apoptosis Effector->Apoptosis

Extrinsic apoptosis signaling pathway and the intervention point of Z-IETD-FMK.

Concentration Dynamics: Balancing Efficacy and Specificity

While Z-IETD-FMK is highly selective for Caspase-8, its specificity is strictly concentration-dependent. Pushing the concentration too high forces off-target inhibition of other caspases (such as Caspase-9 or -10) and can artificially suppress NF-κB activation or T-cell proliferation (2)[2].

Table 1: Quantitative Inhibitory Profile of Z-IETD-FMK

Target / ApplicationConcentrationContext / CausalityReference
Caspase-8 (Biochemical IC50) 350 nMPure enzyme assay baseline. Reflects raw binding affinity without cellular barriers.(1)[1]
Caspase-8 (Cellular IC50) 0.46 µMConcentration required for full inhibition of TNF-α induced apoptosis in T-cells.(3)[3]
Standard In Vitro Working Conc. 10 µM – 50 µMOptimal range for most cell cultures (e.g., THP-1, Macrophages, GC cells) to ensure complete target saturation before stimulus application.(4)[4], (5)[5]
Off-Target Threshold > 50 µMLoss of specificity; partial inhibition of Caspase-3/9; significant decrease in NF-κB nuclear translocation.(2)[2], (1)[1]

Self-Validating Experimental Protocol

To establish a robust assay, the protocol must include internal controls that prove the observed phenotype is strictly due to Caspase-8 inhibition and not solvent toxicity or off-target effects.

Reagent Preparation
  • Stock Solution : Reconstitute Z-IETD-FMK powder in high-purity (>99.9%) DMSO to create a 10 mM or 20 mM stock (). Causality: DMSO ensures complete solubility of the lipophilic peptide.

  • Storage : Store aliquots at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the FMK group (1)[1].

Step-by-Step In Vitro Workflow
  • Cell Seeding : Seed cells (e.g., THP-1, BMDMs) in appropriate multi-well plates and allow them to adhere/acclimate for 24 hours.

  • Pre-treatment (Critical Step) : Add Z-IETD-FMK to the culture media at an optimized concentration (typically 20 µM or 40 µM). Incubate for 1 to 2 hours prior to adding the apoptotic stimulus (4)[4].

    • Causality: Because the FMK group binds covalently, the inhibitor requires time to penetrate the cell and permanently dock into the active sites of basal pro-caspase-8 molecules. If added simultaneously with the stimulus, rapid death receptor signaling will outpace the inhibitor's binding kinetics.

  • Stimulus Application : Introduce the extrinsic apoptosis trigger (e.g., TNF-α, FasL, or 7-ketocholesterol) (4)[4].

  • Incubation : Incubate for the required duration (e.g., 8-24 hours depending on the model). For prolonged experiments exceeding 12 hours, a supplementary dose of Z-IETD-FMK may be necessary to inhibit newly synthesized pro-caspase-8 ().

Workflow Seed 1. Cell Seeding & Incubation Pretreat 2. Pre-treatment Z-IETD-FMK (10-50 µM) for 1-2 hours Seed->Pretreat Stimulate 3. Apoptotic Stimulus (e.g., TNF-α, FasL) Pretreat->Stimulate Harvest 4. Cell Harvesting & Lysis Stimulate->Harvest Validate 5. Validation (WB / Flow Cytometry) Harvest->Validate

Step-by-step experimental workflow for validating caspase-8 inhibition in vitro.

The Self-Validation Matrix (Mandatory Controls)

To ensure data integrity, every plate must contain the following four conditions:

  • Control 1 (Vehicle) : DMSO only. Validates baseline cell viability.

  • Control 2 (Stimulus Only) : Confirms the efficacy of the apoptotic trigger.

  • Control 3 (Inhibitor Only) : Z-IETD-FMK without stimulus. Validates that the chosen concentration (e.g., 40 µM) is not intrinsically cytotoxic.

  • Control 4 (Rescue/Experimental) : Stimulus + Z-IETD-FMK. Quantifies the exact percentage of cell death dependent on Caspase-8.

Downstream Validation & Troubleshooting

Do not rely solely on metabolic cell viability assays (like CCK-8 or MTT). A self-validating system requires molecular confirmation of the pathway block.

  • Western Blotting : Probe lysates for Pro-Caspase-8 (55 kDa) and Cleaved Caspase-8 (18/43 kDa). Successful inhibition will show a preservation of the 55 kDa band and an absence of the cleaved fragments (5)[5], (1)[1]. Downstream targets like Cleaved Caspase-3 and cleaved PARP should also be absent (6)[6].

  • Flow Cytometry : Annexin V/PI staining should demonstrate a significant reduction in the Annexin V+ population compared to the stimulus-only control (4)[4].

Troubleshooting the "Necroptosis Shift"

If cell death increases or changes morphology (cellular swelling instead of shrinking) upon adding Z-IETD-FMK, you have likely triggered necroptosis.

  • Causality: Caspase-8 naturally cleaves and inactivates RIPK1 and RIPK3. When Z-IETD-FMK permanently disables Caspase-8 in the presence of death ligands (like TNF-α), RIPK1 and RIPK3 are free to auto-phosphorylate, recruit MLKL, and execute necrotic cell death (1)[1], (5)[5]. To validate this, co-treat the cells with a RIPK1 inhibitor (e.g., Necrostatin-1).

References

  • Z-IETD-FMK (Z-IE(OMe)TD(OMe)-FMK) | Caspase-8 Inhibitor - MedChemExpress - 3

  • Z-IETD-fmk: A Technical Guide to a Specific Caspase-8 Inhibitor - Benchchem - 1

  • Z-IETD-FMK | Caspase-8 Inhibitor | CAS 210344-98-2 - Selleck Chemicals - 6

  • Z-IETD-FMK Evaluation Sample - Caspase-8 Inhibitor - APExBIO - 2

  • Jolkinolide B Inhibits Gastric Cancer Growth by Targeting the PANoptosis Molecular Switch Caspase-8 - JCancer -5

  • Z-IE(OMe)TD(OMe)-FMK (Caspase 8 Inhibitor) - Novus Biologicals - Link

  • Macrophage caspase-8 inhibition accelerates necrotic core expansion in atheroma plaque in mice - Frontiers - 4

Sources

Method

Application Note: Optimization of Z-IETD-FMK Stock Solution Preparation for Caspase-8 Inhibition Assays

Topic: How to dissolve Z-IETD-FMK in DMSO for stock solution Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals Abstract & Introduction The reproduc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: How to dissolve Z-IETD-FMK in DMSO for stock solution Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract & Introduction

The reproducibility of apoptosis and necroptosis assays hinges critically on the precise handling of small molecule inhibitors.[1][2] Z-IETD-FMK (Z-Ile-Glu(OMe)-Thr-Asp(OMe)-FMK) is a cell-permeable, irreversible inhibitor specific to Caspase-8 , a pivotal initiator protease in the extrinsic apoptotic pathway [1].[1][2][][4][5]

While Z-IETD-FMK is a standard tool in oncology and immunology research, its fluoromethylketone (FMK) moiety and peptide backbone render it sensitive to moisture and hydrolysis.[1][2][] Improper solubilization or storage often leads to cryptic precipitation, loss of potency, and high inter-assay variability.[1][2]

This guide provides a scientifically rigorous protocol for dissolving Z-IETD-FMK in Dimethyl Sulfoxide (DMSO) to create a stable stock solution. It moves beyond basic instructions to explain the physicochemical rationale ensuring maximum bioactivity and experimental integrity.

Chemical Profile & Solubility Data

Understanding the physical properties of Z-IETD-FMK is essential for accurate calculation and handling.[1][2][]

Table 1: Physicochemical Properties of Z-IETD-FMK
PropertyDataNotes
Chemical Name Z-Ile-Glu(OMe)-Thr-Asp(OMe)-FMKMethylated side chains enhance cell permeability.[1][2][][5][6]
CAS Number 210344-98-2
Molecular Weight 654.68 g/mol Used for molarity calculations.[1][2][][5][7]
Formula C₃₀H₄₃FN₄O₁₁
Solubility (DMSO) > 20 mM (up to ~60 mM)Recommended Stock: 10 mM or 20 mM to prevent precipitation upon freeze-thaw.[1][2][]
Solubility (Water) InsolubleNever attempt to dissolve directly in aqueous buffers.[1][2][]
Appearance White to off-white solid/powderLyophilized film may be invisible in small aliquots.[1][2][]
Hygroscopicity HighProtect from moisture; store with desiccant.[1][2][]

Materials & Equipment

  • Z-IETD-FMK (Lyophilized): Store at -20°C until use.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, sterile filtered.[1][2][]

    • Expert Insight: Do not use "old" DMSO.[1][2] DMSO is hygroscopic and absorbs water from the air.[1][2] Water contamination >0.1% can induce hydrolysis of the FMK group, permanently inactivating the inhibitor [2].[1][2]

  • Vortex Mixer.

  • Sonicator (Bath type): Optional, for stubborn particulates.[1][2][]

  • Desiccator: For warming reagents.[1][2]

  • Amber Microcentrifuge Tubes (0.5 mL or 1.5 mL): Light protection is recommended for long-term storage.

Protocol: Preparation of Stock Solution

This protocol targets a 20 mM stock solution , which is ideal for downstream dilutions (typically 1:1000 to achieve a 20 µM working concentration), keeping the final DMSO concentration <0.1% to avoid solvent toxicity.[1][2][]

Step-by-Step Methodology
Phase 1: Environmental Equilibration[2][]
  • Remove the Z-IETD-FMK vial from the -20°C freezer.[1][2][]

  • CRITICAL: Place the vial in a desiccator or on the benchtop and allow it to equilibrate to room temperature (approx. 20–30 minutes) before opening.

    • Why? Opening a cold vial causes condensation of atmospheric moisture onto the hygroscopic powder.[1][2] This water will compete with the solvent and degrade the inhibitor.[1][2]

Phase 2: Calculation & Solubilization[2][]
  • Centrifuge the vial briefly (5,000 x g for 10 seconds) to ensure all powder is at the bottom.

  • Calculate the required volume of DMSO.[1][2]

    • Formula:

      
      [1][2][]
      
    • Example for 1 mg vial at 20 mM (0.02 M):

      
      [1][2][]
      
  • Add the calculated volume of Anhydrous DMSO directly to the vial.[1][2]

  • Vortex vigorously for 30 seconds.

  • Inspect the solution against a light source.[1][2] It should be completely clear. If particulates remain, sonicate in a water bath for 1–2 minutes at room temperature.[1][2]

Phase 3: Aliquoting & Storage[2][]
  • Do not store the stock in the original large vial.

  • Divide the stock into small, single-use aliquots (e.g., 10–20 µL) in sterile, amber microcentrifuge tubes.

    • Why? Z-IETD-FMK is sensitive to freeze-thaw cycles.[1][2][][6] Repeated thawing introduces moisture and temperature fluctuations that hydrolyze the FMK warhead [3].[1][2]

  • Label clearly with: "Z-IETD-FMK", "20 mM", "DMSO", and the Date.

  • Store aliquots at -20°C (stable for 1–3 months) or -80°C (stable for 6–12 months).

Table 2: Quick Dilution Guide (for 1 mg vial)
Target Stock Conc.[1][2][]DMSO Volume to AddStability Risk
10 mM 152.7 µLLow (Recommended)
20 mM 76.4 µLLow (Recommended)
50 mM 30.5 µLModerate (Risk of precipitation at -20°C)

Biological Context & Mechanism

To interpret assay results correctly, researchers must understand where Z-IETD-FMK acts.[1][2][] It is an extrinsic pathway inhibitor.[1][2][]

Figure 1: Caspase-8 Signaling & Inhibition Point

This diagram illustrates the specific node where Z-IETD-FMK arrests the apoptotic cascade.[1][2][]

Caspase8_Pathway Ligand Death Ligand (FasL, TNF-alpha) Receptor Death Receptor (Fas, TNFR1) Ligand->Receptor DISC DISC Complex (FADD + Pro-Caspase-8) Receptor->DISC Recruitment Casp8_Active Active Caspase-8 (Heterotetramer) DISC->Casp8_Active Autoproteolytic Cleavage Casp3 Caspase-3 Activation Casp8_Active->Casp3 Direct Activation Bid Bid Cleavage (tBid -> Mitochondria) Casp8_Active->Bid Crosstalk to Intrinsic Pathway Inhibitor Z-IETD-FMK (Inhibitor) Inhibitor->Casp8_Active Irreversible Binding (Covalent) Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Bid->Apoptosis

Caption: Z-IETD-FMK covalently binds the active site of Caspase-8, blocking both direct Caspase-3 activation and mitochondrial crosstalk via Bid.[1][2][][4][5][6][8][9]

Experimental Workflow: Stock Preparation

A visual summary of the protocol to ensure compliance in the lab.

Stock_Prep_Workflow Start Lyophilized Z-IETD-FMK Equilibrate Equilibrate to RT (20 mins, Desiccator) Start->Equilibrate Calc Calculate DMSO Vol (Target: 20 mM) Equilibrate->Calc Dissolve Add Anhydrous DMSO & Vortex Calc->Dissolve QC Visual Inspection (Clear Solution?) Dissolve->QC Aliquot Aliquot (10-20 µL) Amber Tubes QC->Aliquot Store Store at -80°C (Avoid Freeze-Thaw) Aliquot->Store

Caption: Step-by-step workflow for preparing a stable Z-IETD-FMK stock solution.

Quality Control & Troubleshooting

Verification of Solubility

Before aliquoting, hold the tube up to a light source.[1][2] The solution must be crystal clear .

  • Problem: Solution appears cloudy or has visible floaters.

  • Cause: The DMSO may be "wet" (absorbed water), or the concentration is too high (>50 mM).[1][2][]

  • Solution: Sonicate for 5 minutes at 37°C. If precipitate persists, add more DMSO to lower the concentration to 10 mM.

Usage in Cell Culture[1][2][5][8][10][11]
  • Dilution: Always dilute the stock into the culture medium immediately before use. Do not create intermediate aqueous dilutions (e.g., in PBS) and store them, as the inhibitor will precipitate out of solution rapidly in water-based buffers [4].[1][2][]

  • Controls: Always run a Vehicle Control (cells treated with DMSO only) matching the final % DMSO concentration of your experimental wells (typically 0.1%).

References

Sources

Application

Application Note: Strategic In Vivo Administration of Z-IETD-FMK in Murine Models

Introduction Z-IETD-FMK (Z-Ile-Glu(OMe)-Thr-Asp(OMe)-fluoromethylketone) is a highly specific, cell-permeable, and irreversible peptide inhibitor of Caspase-8[1]. By covalently binding to the catalytic cysteine residue o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Z-IETD-FMK (Z-Ile-Glu(OMe)-Thr-Asp(OMe)-fluoromethylketone) is a highly specific, cell-permeable, and irreversible peptide inhibitor of Caspase-8[1]. By covalently binding to the catalytic cysteine residue of Caspase-8, Z-IETD-FMK effectively blocks death receptor-mediated apoptosis. In modern preclinical research, its utility has expanded far beyond basic apoptosis assays; it is now a critical tool for modulating the intricate balance between apoptosis, necroptosis, and inflammatory signaling in complex in vivo models, including infectious diseases[2], oncology[3], and vascular biology[4].

Mechanistic Grounding & Rationale

Caspase-8 acts as a master molecular switch. Under homeostatic conditions, it drives apoptosis and actively suppresses necroptosis by cleaving the kinases RIPK1 and RIPK3[2].

When Caspase-8 is pharmacologically inhibited by Z-IETD-FMK, the cell is rescued from apoptosis but may be sensitized to RIPK3/MLKL-dependent necroptosis if parallel inflammatory triggers (e.g., TNF-α, viral infections) are present[5]. Furthermore, recent in vivo studies demonstrate that Caspase-8 inhibition can unleash spontaneous, RIPK3- and IFN-β-dependent pro-inflammatory pathways in neutrophils, which paradoxically improves outcomes and bacterial clearance in models of lethal peritonitis and pneumonia[2]. In other contexts, such as pulmonary arterial hypertension (PAH), Z-IETD-FMK mitigates disease progression by reducing macrophage-associated IL-1β production[4].

Caspase8_Pathway DR Death Receptors (Fas/TNFR) Casp8 Caspase-8 (Active) DR->Casp8 Activation Apoptosis Executioner Caspases (Casp-3/7) -> Apoptosis Casp8->Apoptosis Cleavage Necroptosis RIPK1/RIPK3/MLKL -> Necroptosis Casp8->Necroptosis Suppresses ZIETD Z-IETD-FMK (Inhibitor) ZIETD->Casp8 Irreversible Inhibition ZIETD->Necroptosis Sensitizes (Context-dependent) Inflammation Pro-inflammatory Cytokines (IL-1β, IFN-β) ZIETD->Inflammation Unleashes (Neutrophils/Macs)

Caption: Caspase-8 signaling axis illustrating the dual effect of Z-IETD-FMK intervention.

Pharmacokinetics and Formulation Strategy

Due to its highly hydrophobic peptide-fluoromethylketone structure, Z-IETD-FMK exhibits poor aqueous solubility[1]. A robust vehicle formulation is critical for in vivo bioavailability and to prevent fatal precipitation upon injection. The standard formulation relies on a co-solvent and surfactant system to create a stable micellar dispersion[6].

Table 1: Optimized Vehicle Formulation Matrix for In Vivo Injection

ReagentVolume Fraction (%)Function / Causality
DMSO (Anhydrous) 5%Primary solvent. Must be anhydrous to prevent premature hydrolysis of the FMK moiety[6].
PEG300 40%Co-solvent. Enhances systemic absorption and prevents precipitation in the peritoneal cavity[6].
Tween 80 5%Surfactant. Reduces surface tension and stabilizes the hydrophobic peptide in suspension[6].
ddH₂O or Saline 50%Aqueous diluent. Adjusts osmolarity for physiological compatibility. Must be added last[6].

Detailed In Vivo Experimental Protocol

Preparation of Working Solution (Self-Validating System)

To ensure structural integrity, the formulation must be built sequentially.

  • Stock Preparation: Dissolve Z-IETD-FMK powder in anhydrous DMSO to a concentration of 100 mg/mL. Aliquot and store at -20°C to minimize freeze-thaw degradation.

  • Sequential Formulation (For 1 mL total volume):

    • Add 50 µL of the 100 mg/mL DMSO stock to a sterile microcentrifuge tube.

    • Add 400 µL of PEG300. Vortex for 15 seconds. Validation Check: The solution must be optically clear.

    • Add 50 µL of Tween 80. Vortex for 15 seconds.

    • Slowly add 500 µL of sterile ddH₂O or 0.9% Saline dropwise while gently swirling[6].

    • Result: A 5 mg/mL clear working solution. Administer to mice within 1-2 hours to prevent peptide hydrolysis. If cloudiness or micro-precipitates form at any stage, the micelle has collapsed, and the solution must be discarded.

Dosing Regimens and Administration

The therapeutic window for Z-IETD-FMK in murine models typically ranges from 5 mg/kg to 20 mg/kg, depending on the target tissue and chronicity of the disease model[5],[4].

  • Acute Infectious Disease / PANoptosis Models: 5 mg/kg via Intraperitoneal (IP) injection. Administer 2 to 12 hours prior to viral/bacterial challenge, followed by daily dosing for 3-4 days[5].

  • Chronic Models (Pulmonary Arterial Hypertension / Oncology): 20 mg/kg via IP injection. Administer daily or every other day for 1 to 3 weeks to maintain sustained target engagement in the lungs or tumor microenvironment[4],[3].

InVivoWorkflow Formulation 1. Formulation (DMSO/PEG300/Tween/H2O) Dosing 2. IP Administration (5 - 20 mg/kg) Formulation->Dosing Model 3. Disease Model (Infection/Tumor/PAH) Dosing->Model Pre-treat or Therapeutic Harvest 4. Tissue Harvest (Lungs, Spleen, Serum) Model->Harvest Endpoint Assay 5. Validation (WB: Cleaved Casp-8, ELISA: Cytokines) Harvest->Assay

Caption: Step-by-step workflow for the preparation, administration, and validation of Z-IETD-FMK.

Downstream Validation

Empirical validation of target engagement is mandatory to confirm in vivo efficacy.

  • Western Blotting: Extract protein from target tissues (e.g., lung homogenates). Probe for both Pro-Caspase-8 (55 kDa) and Cleaved Caspase-8 (p18/p22 kDa). Successful inhibition will show a marked reduction in the cleaved fragments compared to vehicle-treated controls[4],[3].

  • Cytokine Profiling: Because Caspase-8 inhibition alters systemic inflammatory states, quantify IL-1β, TNF-α, and IL-6 in serum or bronchoalveolar lavage fluid (BALF) via ELISA[3].

Expertise & Experience: Troubleshooting and Causality

  • Route of Administration (IP vs. IV): Why utilize Intraperitoneal (IP) injection? The formulated micro-emulsion (containing PEG300 and Tween 80) is highly viscous. Intravenous (IV) injection of this mixture can cause pulmonary embolism or severe phlebitis. The peritoneal cavity provides a large, highly vascularized surface area for the safe, gradual systemic absorption of hydrophobic compounds.

  • Target Cross-Reactivity: While Z-IETD-FMK is engineered for Caspase-8, at high systemic concentrations (>20 mg/kg), the highly reactive FMK warhead can cross-react with other caspases (e.g., Caspase-1 or Caspase-3) due to overlapping tetrapeptide substrate preferences[2]. Careful dose titration against pan-caspase inhibitors (like z-VAD-fmk) is recommended to ensure phenotypic outcomes are strictly Caspase-8 dependent[2].

  • Hepatotoxicity: The fluoromethylketone (FMK) leaving group is metabolized in the liver and can cause non-specific hepatotoxicity upon prolonged exposure. It is highly recommended to monitor liver transaminases (ALT/AST) if the dosing regimen exceeds 14 continuous days.

References

  • Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Pseudorabies Virus Infection Triggers PANoptosis to Enhance Inflammatory Responses Both In Vitro and In Vivo Source: MDPI URL:[Link]

  • Caspase-8 Promotes Pulmonary Hypertension by Activating Macrophage-Associated Inflammation and IL-1β Production Source: Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals) URL:[Link]

  • Pharmacological inhibition of caspase-8 limits lung tumour outgrowth Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Method

Application Note: Z-IETD-FMK Western Blot Analysis of Caspase-8 Cleavage

Abstract & Scope This technical guide details the validation of Caspase-8 dependency in apoptotic pathways using the specific, irreversible inhibitor Z-IETD-FMK (Z-Ile-Glu(OMe)-Thr-Asp(OMe)-FMK).[1] While Caspase-8 activ...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the validation of Caspase-8 dependency in apoptotic pathways using the specific, irreversible inhibitor Z-IETD-FMK (Z-Ile-Glu(OMe)-Thr-Asp(OMe)-FMK).[1] While Caspase-8 activity is often measured via colorimetric or fluorometric assays, Western Blotting remains the gold standard for visualizing the physical processing of the zymogen (Pro-Caspase-8) into its active subunits. This protocol provides a robust framework for using Z-IETD-FMK to dissect extrinsic apoptosis, distinguishing between initiator caspase activation and downstream executioner events.[1]

Scientific Foundation: Mechanism of Action[2]

The Target: Caspase-8

Caspase-8 is the apical initiator caspase in the Death Receptor (extrinsic) pathway.[1] Upon ligand binding (e.g., FasL, TNF


, TRAIL), Pro-Caspase-8 is recruited to the Death-Inducing Signaling Complex (DISC) via FADD.
  • Activation Model: Induced Proximity. High local concentration at the DISC drives homodimerization and autoproteolytic cleavage.

  • Processing Steps:

    • Pro-Caspase-8 (p55/p57): Full-length zymogen.

    • Intermediate (p43/p41): First cleavage product.

    • Active Subunits (p18 & p10): The fully active heterotetramer.[2]

The Inhibitor: Z-IETD-FMK[1][2][4][5][6][7][8][9][10][11]
  • Sequence: Z-Ile-Glu-Thr-Asp-FMK.[1][3] The "IETD" sequence mimics the substrate recognition motif of Caspase-8.[1]

  • Binding: The Fluoromethylketone (FMK) group forms an irreversible covalent thioether bond with the catalytic Cysteine residue within the active site of Caspase-8.

  • Effect: By permanently occupying the active site, Z-IETD-FMK prevents the enzyme from cleaving downstream targets (e.g., Caspase-3, Bid). Crucially, because Caspase-8 activation is often autoproteolytic, Z-IETD-FMK can also inhibit the generation of the fully active p18 subunit, "freezing" the enzyme in an intermediate or pro-form state.

Experimental Design Strategy

Concentration Optimization

While Z-IETD-FMK is potent, specificity is dose-dependent.

  • Optimal Range: 20 µM – 50 µM.

  • Specificity Warning: At concentrations >100 µM, Z-IETD-FMK may cross-react with other caspases (e.g., Caspase-3, Caspase-6) or Cathepsins, leading to false positives regarding pathway dependency.

  • Vehicle Control: Always include a DMSO-only control, as DMSO concentrations >0.5% can induce cytotoxicity.

Timing
  • Pre-incubation: Cells must be pre-treated with Z-IETD-FMK for 45–60 minutes before adding the apoptotic inducer (e.g., Anti-Fas, Staurosporine). This ensures the inhibitor enters the cell and saturates the cytosolic/DISC-associated Caspase-8 before activation begins.

Controls
Control TypeTreatmentPurpose
Negative DMSO Vehicle onlyBaseline Pro-Caspase-8 levels.
Positive Inducer (e.g., Anti-Fas) + DMSOConfirm successful apoptosis and cleavage (appearance of p18/p43).
Experimental Inducer + Z-IETD-FMKVerify blockage of cleavage/activity.
Specificity Inducer + Z-FA-FMK (Cathepsin Inh)Optional: Rules out non-specific FMK effects (negative control inhibitor).

Detailed Protocol

Phase A: Cell Culture & Treatment[1]
  • Seeding: Seed cells (e.g., Jurkat, HeLa) at

    
     cells/mL (suspension) or 70% confluency (adherent) in 6-well plates.
    
  • Preparation of Inhibitor:

    • Reconstitute Z-IETD-FMK in high-grade DMSO to a stock of 20 mM.

    • Store aliquots at -20°C. Avoid freeze-thaw cycles.

  • Pre-Treatment:

    • Add Z-IETD-FMK to the culture media to a final concentration of 20–50 µM .

    • Incubate at 37°C for 1 hour .

  • Induction:

    • Add the apoptotic stimulus (e.g., 100 ng/mL Anti-Fas mAb clone CH11) directly to the media containing the inhibitor. Do not wash out the inhibitor.

    • Incubate for the desired timepoint (typically 4–8 hours for Caspase-8 cleavage).

Phase B: Lysis & Protein Extraction

Critical Step: Active caspases are proteases. Immediate inhibition upon lysis is vital.

  • Harvest: Collect cells (scrape adherent cells) and wash 1x with ice-cold PBS.

  • Lysis Buffer: Use a modified RIPA or CHAPS buffer supplemented with protease inhibitors.

    • Recommended Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM Na2EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM

      
      -glycerophosphate, 1 mM 
      
      
      
      , 1 µg/ml leupeptin.
    • Note: Avoid boiling samples immediately if performing a dimer-detection assay, but for standard SDS-PAGE, standard reducing conditions are fine.

  • Incubation: Lyse on ice for 20 minutes.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect supernatant.

  • Quantification: Normalize protein concentration (BCA Assay) to ensure equal loading (30–50 µ g/lane ).

Phase C: SDS-PAGE & Western Blotting
  • Gel Percentage: Use a 12% or 15% SDS-PAGE gel . The active p18 and p10 fragments are small and will run off a standard 10% gel.

  • Transfer: Transfer to Nitrocellulose or PVDF (0.2 µm pore size preferred for small proteins).

  • Primary Antibody Selection:

    • Select an antibody that recognizes the full-length (p55) AND the cleaved large fragment (p18) .

    • Example Clones: Mouse mAb 1C12 (Cell Signaling) or C15 (Santa Cruz/MBL).

  • Incubation: Overnight at 4°C with gentle shaking.

Data Analysis & Interpretation

Expected Band Patterns
ConditionPro-Caspase-8 (p55/57)Intermediate (p43/41)Active Subunit (p18)Downstream (e.g., Cleaved Casp-3)
Untreated (DMSO) Strong AbsentAbsentAbsent
Apoptosis Inducer Weak / FaintPresentStrong Strong
Inducer + Z-IETD-FMK Strong (Preserved)Weak / Absent*Absent / Faint Absent

*Note: Depending on the cell type, you may see a "trapped" intermediate band in the inhibitor lane, but the fully active p18 band should be significantly reduced, and downstream Caspase-3 cleavage should be blocked.

Expert Insight: The "Shift" Phenomenon

In some Western blots, the Z-IETD-FMK treated lane may show a Pro-caspase-8 band that appears slightly shifted or "smeared" compared to the control. This can be due to the covalent binding of the inhibitor altering the migration slightly or trapping the enzyme in a specific conformation. The definitive proof of efficacy is the absence of the p18 fragment and the protection of downstream substrates (PARP/Caspase-3).

Visualizations

Pathway Diagram: Z-IETD-FMK Inhibition Point

This diagram illustrates the Extrinsic Apoptosis pathway and the precise intervention point of Z-IETD-FMK.[1]

G cluster_inhibition Inhibition Zone Ligand Death Ligand (FasL / TNF) Receptor Death Receptor (Fas / TNFR) Ligand->Receptor Binding DISC DISC Complex (FADD + Pro-Casp8) Receptor->DISC Recruitment ProCasp8 Pro-Caspase-8 (p55/p57) DISC->ProCasp8 Dimerization ActiveCasp8 Active Caspase-8 (p18/p10 Heterotetramer) ProCasp8->ActiveCasp8 Autoproteolysis Casp3 Pro-Caspase-3 ActiveCasp8->Casp3 Cleavage Inhibitor Z-IETD-FMK (Irreversible Inhibitor) Inhibitor->ActiveCasp8 Covalent Binding (Blocks Activity) ActiveCasp3 Active Caspase-3 (Cleaved) Casp3->ActiveCasp3 Activation Apoptosis APOPTOSIS ActiveCasp3->Apoptosis Execution

Caption: Z-IETD-FMK covalently binds the active site of Caspase-8, preventing downstream activation of Caspase-3.[1]

Experimental Workflow

A step-by-step visualization of the protocol timing and logic.

Workflow Step1 1. Cell Seeding (Wait 24h) Step2 2. Pre-Treatment Add Z-IETD-FMK (20-50µM) (-1 Hour) Step1->Step2 Step3 3. Induction Add Apoptotic Stimulus (T=0) Step2->Step3 Step4 4. Incubation (4-8 Hours) Step3->Step4 Step5 5. Lysis (Cold RIPA/CHAPS) Step4->Step5 Step6 6. Western Blot Detect p55 vs p18 Step5->Step6

Caption: Timeline for Z-IETD-FMK application. Pre-treatment is critical for effective inhibition.

Troubleshooting & Expert Tips

  • Problem: No inhibition observed.

    • Cause: Inhibitor degradation or insufficient concentration.[4]

    • Solution: FMK compounds can be unstable in aqueous media over long periods (>12h). Replenish the inhibitor if the experiment extends beyond 12 hours.[4] Ensure stock was stored correctly (-20°C, desiccant).

  • Problem: High background on WB.

    • Cause: Non-specific antibody binding.

    • Solution: Caspase antibodies are notorious for background. Block with 5% BSA instead of Milk (phospho-proteins are not the issue here, but BSA often yields cleaner caspase blots). Use a PVDF membrane.

  • Problem: "Ghost" bands.

    • Insight: You might see a band at ~43 kDa (intermediate) that persists even with inhibitor. This indicates that the first cleavage step (often DISC-mediated) occurred, but the second step (generating p18) was blocked or the enzyme is catalytically dead. This still counts as successful inhibition of activity.

References

  • Jost, P. J., et al. "Caspase-3 feeds back on caspase-8, Bid and XIAP in type I Fas signaling in primary mouse hepatocytes." BMC Cell Biology, vol. 123, 2009. [Link]

Sources

Application

Application Note &amp; Protocols: Assessing and Managing the Stability of Z-IETD-FMK in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role and Latent Challenge of Z-IETD-FMK Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) is a highly specific, c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role and Latent Challenge of Z-IETD-FMK

Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) is a highly specific, cell-permeable, and irreversible inhibitor of caspase-8.[1][2] As the principal initiator caspase in the extrinsic apoptosis pathway, caspase-8 is a pivotal mediator of programmed cell death triggered by extracellular signals.[3][4] This makes Z-IETD-FMK an indispensable tool for dissecting the molecular mechanics of apoptosis, inflammation, and necroptosis.[1][5]

However, the efficacy of this tetrapeptide-based inhibitor in cell culture experiments is fundamentally dependent on a parameter that is often overlooked: its stability. There is limited published data on the precise half-life of Z-IETD-FMK in physiological cell culture conditions (37°C, aqueous media with serum). As with many peptide-based molecules, Z-IETD-FMK is susceptible to degradation, which can lead to a time-dependent loss of inhibitory activity, potentially confounding experimental results, especially in long-term studies.[6]

This guide provides a senior scientist's perspective on the causality behind Z-IETD-FMK's potential instability, offers self-validating protocols to empirically determine its stability in your specific experimental system, and outlines best practices for its use to ensure robust and reproducible data.

Mechanism of Action: Targeted and Irreversible Inhibition

To understand the importance of maintaining an effective concentration of Z-IETD-FMK, one must first appreciate its precise mechanism of action. The extrinsic apoptosis pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.[7] This event triggers the formation of a multi-protein complex known as the Death-Inducing Signaling Complex (DISC), which recruits and facilitates the dimerization and auto-activation of pro-caspase-8.[3][8]

Z-IETD-FMK is engineered to mimic the natural tetrapeptide substrate sequence (IETD) recognized by caspase-8.[2][9] The inhibitor competitively binds to the active site of caspase-8. The fluoromethylketone (FMK) moiety then forms an irreversible covalent bond with the cysteine residue in the enzyme's active site, permanently inactivating it.[1] This action effectively halts the apoptotic cascade at its apex, preventing the activation of downstream executioner caspases like caspase-3 and subsequent cellular dismantling.[10]

G Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor Binding DISC DISC Formation (FADD, Pro-caspase-8) Receptor->DISC Recruitment ActiveCasp8 Active Caspase-8 DISC->ActiveCasp8 Auto-activation ProCasp8 Pro-caspase-8 ProCasp8->DISC ExecCasp Executioner Caspases (Caspase-3, -7) ActiveCasp8->ExecCasp Activation Inhibitor Z-IETD-FMK Inhibitor->ActiveCasp8 Irreversible Inhibition Apoptosis Apoptosis ExecCasp->Apoptosis Cleavage of cellular substrates

Figure 1: Simplified extrinsic apoptosis pathway showing the point of irreversible inhibition by Z-IETD-FMK.

Understanding Z-IETD-FMK Stability: A Critical Parameter

The Challenge of Aqueous Environments

The stability of any peptide in solution is influenced by a host of factors including pH, temperature, and the presence of enzymes.[6][11][12] In a typical cell culture medium at 37°C, especially one supplemented with serum, peptides face a challenging environment. Serum contains a variety of proteases that can cleave the peptide backbone of the inhibitor, rendering it inactive.

Inferences from Analogous Compounds

While specific half-life data for Z-IETD-FMK in media is scarce, valuable insights can be drawn from the well-studied pan-caspase inhibitor, Z-VAD-FMK. Studies have noted a surprisingly short half-life of approximately 4 hours for Z-VAD-FMK in culture. Given the structural similarity as a peptide-FMK conjugate, it is scientifically prudent to assume that Z-IETD-FMK may exhibit similar instability.

Implications for Experimental Design

This potential instability has significant consequences:

  • Short-Term Experiments (< 8 hours): A single dose of Z-IETD-FMK is likely sufficient to maintain an effective inhibitory concentration.

  • Long-Term Experiments (> 12 hours): The initial concentration of the inhibitor may decrease significantly over time, leading to a loss of caspase-8 inhibition. This could result in an underestimation of the role of caspase-8 or the misinterpretation of results as a recovery of cellular function. To ensure consistent inhibition, it is highly advisable to replenish the inhibitor by replacing the media with fresh inhibitor-containing media at regular intervals (e.g., every 12-24 hours).

Storage and Handling: The First Line of Defense

The stability of Z-IETD-FMK begins before it ever reaches the cell culture plate. Improper storage is a common source of experimental failure.

Form Storage Temperature Reported Stability Crucial Handling Instructions
Lyophilized Powder -20°C to -70°CUp to 1 year or more[13]Store under desiccating conditions to prevent hydrolysis.
Reconstituted in DMSO -20°CUp to 6 months[1][13]Prepare a concentrated stock (e.g., 10-20 mM). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

The most reliable way to account for inhibitor stability is to measure it directly under your own experimental conditions. What follows are two self-validating protocols: the first to quantitatively assess stability and the second to functionally validate inhibitory activity.

Protocol 1: Empirical Determination of Z-IETD-FMK Stability

Objective: To determine the half-life (t½) of Z-IETD-FMK in a specific cell culture medium at 37°C, allowing for informed decisions on dosing schedules in long-term experiments.

G start Start prep_media Prepare Medium with Z-IETD-FMK (e.g., 50 µM) start->prep_media incubate Incubate at 37°C, 5% CO₂ (without cells) prep_media->incubate collect_t0 Collect T=0 Sample (Store at -80°C) prep_media->collect_t0 collect_tx Collect Samples at Time Points (2, 4, 8, 12, 24h...) incubate->collect_tx analysis Analyze All Samples by HPLC or LC-MS collect_t0->analysis collect_tx->analysis interpret Plot [Concentration] vs. Time Calculate Half-Life analysis->interpret end End interpret->end

Figure 2: Workflow for determining Z-IETD-FMK stability in cell culture media.

Materials:

  • Z-IETD-FMK

  • High-purity DMSO

  • Your specific cell culture medium (e.g., DMEM + 10% FBS)

  • 37°C incubator with 5% CO₂

  • Sterile microcentrifuge tubes or culture plate (for aliquots)

  • HPLC or LC-MS system for analysis[14][15][16]

Methodology:

  • Preparation: Prepare a 10 mM stock solution of Z-IETD-FMK in DMSO. Warm your complete cell culture medium to 37°C.

  • Spiking: Spike the pre-warmed medium with the Z-IETD-FMK stock to a final working concentration (e.g., 20-50 µM). Ensure thorough mixing.

  • Incubation & Sampling: a. Immediately collect a "Time 0" aliquot (e.g., 500 µL). This is your baseline. b. Dispense the remaining medium into sterile tubes or wells of a plate (without cells, to avoid confounding factors like cellular uptake). c. Place the samples in a 37°C, 5% CO₂ incubator. d. At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect an aliquot from the incubator.

  • Sample Storage: Immediately after collection, snap-freeze all aliquots and store them at -80°C to halt any further degradation until analysis.

  • Analysis: a. Thaw all samples simultaneously on ice. b. Analyze the concentration of intact Z-IETD-FMK using a validated HPLC or LC-MS method. It is critical to first develop a standard curve of Z-IETD-FMK in the same medium to allow for accurate quantification.

  • Data Interpretation: Plot the concentration of intact Z-IETD-FMK versus time. Fit the data to an exponential decay curve to calculate the half-life of the inhibitor in your specific medium.

Protocol 2: Functional Validation of Z-IETD-FMK Activity

Objective: To confirm that the chosen concentration and treatment duration of Z-IETD-FMK effectively inhibits apoptosis in a cell-based assay. This serves as a functional check of the inhibitor's stability and activity over the course of a typical experiment.

Materials:

  • Appropriate cell line (e.g., Jurkat T-cells for Fas-mediated apoptosis)[2][9]

  • Apoptosis-inducing agent (e.g., anti-Fas monoclonal antibody, clone CH-11)[2][9]

  • Z-IETD-FMK stock solution in DMSO

  • Cell lysis buffer

  • Reagents for downstream analysis (e.g., antibodies for cleaved PARP and cleaved Caspase-3 for Western blot)

Methodology:

  • Cell Seeding: Plate cells at an appropriate density and allow them to acclimate.

  • Pre-treatment: Pre-incubate the cells with various concentrations of Z-IETD-FMK (e.g., 10, 20, 50 µM) or a vehicle control (DMSO) for 1-2 hours. The final DMSO concentration should be kept low (typically ≤ 0.5%).[13]

  • Apoptosis Induction: Add the apoptosis-inducing agent (e.g., 100 ng/mL anti-Fas antibody for Jurkat cells) to the appropriate wells.[9] Include a non-induced control group.

  • Incubation: Incubate for the desired experimental duration (e.g., 4-6 hours).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse using an appropriate lysis buffer.[1]

  • Analysis (Western Blot Example): a. Determine the protein concentration of each lysate. b. Perform SDS-PAGE and transfer proteins to a PVDF membrane. c. Probe the membrane with primary antibodies against cleaved PARP or cleaved caspase-3—key markers of apoptosis execution. d. Successful inhibition by Z-IETD-FMK will be demonstrated by a dose-dependent reduction in the levels of these cleaved proteins compared to the induced, vehicle-treated control.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No/weak inhibition of apoptosis is observed. Inhibitor Instability: The compound degraded during a long incubation.Perform the stability assay (Protocol 1). For long-term experiments, replenish the media with fresh inhibitor every 12-24 hours.
Suboptimal Concentration: The concentration used is too low for the specific cell type or stimulus.Perform a dose-response experiment (as in Protocol 2) to determine the optimal inhibitory concentration.
Alternative Cell Death Pathway: The primary cell death mechanism is not caspase-8 dependent (e.g., intrinsic apoptosis, necroptosis).Investigate other pathways. For necroptosis, co-treat with a RIPK1 inhibitor like Necrostatin-1.[5]
Improper Storage/Handling: The stock solution has degraded due to multiple freeze-thaws or improper storage.[1]Prepare fresh aliquots from a new vial of lyophilized powder. Always store DMSO stocks at -20°C or lower.
High cell toxicity observed, even in non-induced controls. High DMSO Concentration: The final concentration of the vehicle is toxic to the cells.Ensure the final DMSO concentration in the culture is ≤ 0.5%. Always include a vehicle-only control to assess solvent toxicity.[13]
Off-Target Effects: At very high concentrations, the inhibitor may have off-target cytotoxic effects.[5]Perform a dose-response curve to find the lowest effective concentration that does not cause non-specific toxicity.

References

  • MBL International. Caspase-8 inhibitor Z-IETD-FMK. MBL International. [Link]

  • Sanbio. Z-IETD-FMK (Caspase-8/FLICE inhibitor). Sanbio. [Link]

  • Allied Academies. (2023). Improving peptide stability: Strategies and applications. Allied Academies. [Link]

  • Creative Diagnostics. Extrinsic Apoptosis Pathway. Creative Diagnostics. [Link]

  • Sun, W., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Creative Biolabs. (2024). What are caspase 8 activators and how do they work?. Creative Biolabs. [Link]

  • Jackson, S. E., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]

  • Zapadka, K. L., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]

  • Zapadka, K. L., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. PubMed. [Link]

  • OPS Diagnostics. Factors Affecting Protein Stability In Vitro. OPS Diagnostics. [Link]

  • Sun, W., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. ResearchGate. [Link]

Sources

Method

Application Note: Optimization of Z-IETD-FMK Dosage for T-Cell Proliferation &amp; Survival Studies

Executive Summary & Mechanistic Rationale The Caspase-8 Paradox in T-Cells Using Z-IETD-FMK in T-cell studies requires navigating a critical biological paradox. While Caspase-8 is classically defined as an initiator of e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Caspase-8 Paradox in T-Cells

Using Z-IETD-FMK in T-cell studies requires navigating a critical biological paradox. While Caspase-8 is classically defined as an initiator of extrinsic apoptosis (e.g., Fas/CD95 signaling), it plays a strictly non-apoptotic, essential role in T-cell activation .

  • The Pro-Proliferative Role: Upon T-cell Receptor (TCR) stimulation, enzymatically active Caspase-8 assembles with the CBM complex (CARMA1-BCL10-MALT1) to drive NF-κB nuclear translocation . Without this, T-cells fail to produce IL-2 and do not proliferate.

  • The Anti-Necroptotic Role: Caspase-8 cleaves and inactivates RIPK1/RIPK3.[1] Inhibiting Caspase-8 removes this "brake," potentially sensitizing T-cells to necroptosis (programmed necrosis) rather than saving them from apoptosis.

Application Note Core Directive: Consequently, Z-IETD-FMK is rarely used to enhance proliferation (as it often suppresses it). Instead, it is used to:

  • Dissect the specific contribution of Caspase-8 to Activation-Induced Cell Death (AICD).

  • Block "bystander" apoptosis in co-culture systems.

  • Investigate the switch between apoptosis and necroptosis.[1]

Recommended Dosage Matrix

The "optimal" dose is context-dependent. A single concentration cannot serve all experimental goals.[2][3] Use the following matrix to select your starting titration range.

Table 1: Dosage Optimization Matrix
Experimental GoalRecommended ConcentrationKey OutcomeCritical Control
Block Fas/TRAIL-induced Apoptosis 10 µM – 20 µM Prevents extrinsic apoptosis while minimizing interference with TCR-driven proliferation.Vehicle (DMSO)
Inhibit AICD (Restimulation) 20 µM – 50 µM Blocks death in pre-activated T-cells. May slightly reduce proliferation rate.[4][5][6]Z-FA-FMK (Negative Control)
Block T-Cell Activation (NF-κB) 50 µM – 100 µM Significant suppression of proliferation (via NF-κB blockade) and CD25 expression.Anti-CD3/CD28 alone
Induce/Study Necroptosis 20 µM – 50 µM Shifts cell death from apoptosis to necroptosis (requires RIPK1/3 presence).+ Necrostatin-1 (Nec-1)

Warning: Concentrations >100 µM often result in non-specific toxicity and off-target inhibition of other cysteine proteases (e.g., Cathepsin B).

Visualizing the Signaling Decision Tree

The following diagram illustrates the consequences of Z-IETD-FMK treatment on T-cell fate.

TCell_Caspase8_Fate TCR TCR Stimulation (Anti-CD3/CD28) Casp8 Caspase-8 Activity TCR->Casp8 Recruitment via CBM FasL Death Receptor (FasL/TRAIL) FasL->Casp8 DISC Formation NFkB NF-κB Activation (Proliferation) Casp8->NFkB Scaffolding Role Apoptosis Apoptosis (Cell Death) Casp8->Apoptosis Cleavage of Casp-3 RIPK RIPK1/RIPK3 Complex Casp8->RIPK Cleaves/Inhibits ZIETD Z-IETD-FMK (Inhibitor) ZIETD->Casp8 Irreversible Inhibition Necroptosis Necroptosis (RIPK1/3 Dependent) RIPK->Necroptosis If Casp-8 Blocked

Caption: Caspase-8 acts as a central switch.[1] Z-IETD-FMK blocks Apoptosis and NF-κB-driven Proliferation but may unleash Necroptosis.

Detailed Experimental Protocol

Phase 1: Reagent Preparation

Consistency is critical. Peptide inhibitors are unstable in aqueous solution.

  • Stock Solution: Dissolve Z-IETD-FMK in high-grade sterile DMSO to 20 mM .

    • Calculation: Molecular Weight ≈ 654 g/mol . 1 mg powder + ~76 μL DMSO = 20 mM.[2]

  • Aliquot: Store in small volumes (e.g., 10 μL) at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute stock 1:100 in culture medium (yielding 200 µM) immediately before adding to cells to ensure accurate pipetting of small volumes.

Phase 2: The "Rescue vs. Block" Assay

This protocol determines if Z-IETD-FMK rescues cells from AICD or inhibits proliferation.

Materials:

  • Primary Human T-cells or Jurkat cells.[4][5][6]

  • Stimulation: Anti-CD3 (Clone OKT3) + Anti-CD28.

  • Readout: CFSE (Proliferation) and Annexin V/7-AAD (Death).

Workflow:

  • Labeling: Stain 1x10^7 cells/mL with CFSE (5 µM) for 10 min at 37°C. Quench with FBS.

  • Seeding: Plate cells at 1x10^6 cells/mL in 96-well plates.

  • Inhibitor Pre-treatment (Critical Step):

    • Add Z-IETD-FMK 30–60 minutes prior to stimulation.

    • Titration Arms: 0 (DMSO), 10, 25, 50, 100 µM.

    • Control Arm: Add Necrostatin-1 (10-30 µM) to a duplicate set of Z-IETD-FMK wells. This confirms if observed cell death is necroptosis.

  • Stimulation: Add Anti-CD3/CD28 beads or plate-bound antibody.

  • Incubation: Culture for 72–96 hours.

    • Note: For assays >48 hours, replenish Z-IETD-FMK (add 50% of original dose) as the peptide half-life in media is <24 hours.

  • Analysis:

    • Gate on Live cells (7-AAD negative).

    • Measure CFSE dilution peaks (Proliferation Index).

    • Measure Annexin V+ cells (Apoptosis rate).

Data Analysis & Troubleshooting Guide

Interpreting Your Results
ObservationInterpretationAction
Reduced Proliferation (High CFSE) Z-IETD-FMK blocked NF-κB activation.[4][7]Reduce dosage to <20 µM or accept that Caspase-8 is required for this specific T-cell subset's activation.
Increased Cell Death (7-AAD+) Induction of Necroptosis (RIPK1 pathway).Check the "Nec-1 + Z-IETD" control. If survival improves, death was necroptosis.
No Change in Apoptosis Incomplete inhibition or alternative death pathway (Mitochondrial/Intrinsic).Verify stock activity.[1][2][3][8] Ensure Z-IETD was added before the death stimulus.
Common Pitfalls
  • Timing: Adding Z-IETD-FMK after stimulation is often too late to block the initial DISC formation in fast-acting FasL models.

  • DMSO Toxicity: Ensure final DMSO concentration is <0.5%. At 100 µM Z-IETD (using 20 mM stock), DMSO is 0.5%. This is the upper limit for sensitive primary T-cells.

References

  • Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties. [5][6][7]

    • Source: Lawrence, C. P., & Chow, S. C.[4] (2012).[6] Cellular Immunology.

    • Relevance: Establishes that high-dose Z-IETD-FMK (100 µM)
    • URL:[Link]

  • Caspase-8 is required for T-cell prolifer

    • Source: Salmena, L., et al. (2003). Genes & Development.
    • Relevance: Foundational paper demonstrating that genetic ablation or pharmacological inhibition of Caspase-8 impairs T-cell activ
    • URL:[Link][8]

  • Caspase-8 inhibition sensitizes tumor cells to necroptosis.

    • Source: Han, J., et al. (2011).
    • Relevance: Explains the mechanism of necroptosis induction when Caspase-8 is inhibited by Z-IETD-FMK.
    • URL:[Link]

  • Z-IETD-FMK Product Datasheet & Stability D

    • Source: R&D Systems / Bio-Techne.

    • Relevance: Provides technical data on solubility, stability, and standard stock prepar

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Z-IETD-FMK Precipitation Troubleshooting

Topic: Resolving Solubility Issues with Caspase-8 Inhibitor Z-IETD-FMK in Aqueous Buffers Audience: Researchers, Senior Scientists, Drug Discovery Teams Content Type: Advanced Troubleshooting Guide & FAQ[1][2][3] Technic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility Issues with Caspase-8 Inhibitor Z-IETD-FMK in Aqueous Buffers Audience: Researchers, Senior Scientists, Drug Discovery Teams Content Type: Advanced Troubleshooting Guide & FAQ[1][2][3]

Technical Overview: Why Does Z-IETD-FMK "Crash Out"?

Z-IETD-FMK (Z-Ile-Glu(OMe)-Thr-Asp(OMe)-FMK) is a cell-permeable, irreversible inhibitor of Caspase-8.[1][2][3][4] Chemically, it is a hydrophobic peptide conjugated to a fluoromethylketone (FMK) group.[2][3] While the "Z" (benzyloxycarbonyl) group and methyl esters enhance cell permeability, they significantly reduce aqueous solubility.[2][3]

The Physics of the Problem: The "crash out" phenomenon is a classic case of Solvent Shock .[1]

  • Stock Phase: The inhibitor is dissolved in a polar aprotic solvent (DMSO) at high concentration (e.g., 20 mM).[2][3] The molecules are solvated by DMSO.[1][5]

  • Aqueous Phase: When a droplet of this stock hits an aqueous buffer (PBS or Media), the DMSO diffuses into the water faster than the hydrophobic peptide can disperse.[1][3]

  • Local Supersaturation: For a split second, the local concentration of the peptide at the injection site exceeds its solubility limit in the water-rich environment, forcing the molecules to aggregate into visible crystals or a milky suspension.[1]

Quick Diagnostic: Is It Precipitation?

Before adjusting your protocol, confirm the issue is precipitation and not contamination or cell debris.

ObservationLikely CauseDiagnostic Action
Milky Cloud immediately upon additionSolvent Shock (Rapid Precipitation)Vortex media immediately.[1][2][3] If it clears, it was transient. If not, the stock crashed.
Needle-like Crystals appearing after 1-2 hoursSlow Crystallization Check under 20x/40x objective. Crystals are geometric/refractive; bacteria are motile/uniform.
Debris on cell surfaceSerum/Protein Aggregation Incubate media without cells + inhibitor. If debris forms, it's the compound/serum interaction.

Troubleshooting Modules (FAQ)

Issue 1: "I see a white precipitate immediately when I add the stock to my cell culture media."

Root Cause: Adding high-concentration DMSO stock (e.g., 20 mM) directly to a static well of media creates a local "solubility dead zone."[2][3] The Fix: The "Gradient Integration" Method.[1] Never add 100% DMSO stock directly to a stagnant well of cells.

  • Step 1: Withdraw a small volume of media (e.g., 100 µL) from the culture vessel (or use fresh media).[1][2][3]

  • Step 2: Add the inhibitor stock to this smaller volume while vortexing or pipetting vigorously.[1]

  • Step 3: Immediately transfer this pre-diluted mix back to the main culture vessel.[1]

  • Why it works: This prevents the local concentration spike that triggers nucleation.[1]

Issue 2: "The solution is clear initially, but crystals form during overnight incubation."

Root Cause: Supersaturation or Evaporation. If you are working at >50 µM, you are pushing the thermodynamic solubility limit of Z-IETD-FMK in aqueous buffers.[2][3] The Fix:

  • Reduce Concentration: Most Caspase-8 assays function effectively at 10–20 µM [1].[1][2] Concentrations of 100 µM often lead to artifacts and toxicity without increasing inhibition significantly.

  • Carrier Proteins: Ensure your media contains serum (FBS) or BSA (1%).[1][2][3][6] Albumin acts as a carrier protein, sequestering hydrophobic molecules and keeping them in solution [2].[7]

    • Warning: If using serum-free media, precipitation is highly likely.[1][2][3][8] Add 0.1% BSA if experimental conditions permit.

Issue 3: "Can I filter the media to remove the crystals?"

Answer: NO. Reasoning: If you filter a media containing precipitates, you are physically removing the inhibitor.[1] You will have no way of knowing the final concentration of the drug remaining in the solution, rendering your IC50 data invalid. If precipitation occurs, you must discard the preparation and restart with a better dilution strategy.

The "Anti-Crash" Preparation Protocol

This protocol is designed to minimize solvent shock and ensure consistent dosing.

Reagents:

  • Z-IETD-FMK (Lyophilized)[1][2][3][6]

  • Anhydrous DMSO (Fresh, high quality)[1][2][3]

  • PBS (pH 7.[2][3]4) containing 1% BSA OR Complete Cell Culture Media[2][3][6]

Workflow Diagram:

DilutionProtocol Lyoph Lyophilized Z-IETD-FMK Stock Master Stock (10-20 mM) Lyoph->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Intermed Intermediate Dilution (10x Working Conc) In PBS + 1% BSA Stock->Intermed 1:10 Dilution (Vortex Rapidly) Precip PRECIPITATION RISK! Stock->Precip Direct Addition (Avoid!) Final Final Well (1x Working Conc) <0.5% DMSO Intermed->Final Add to Cells Precip->Final Inconsistent Data

Figure 1: Optimal dilution workflow to prevent Z-IETD-FMK precipitation. Direct addition of high-concentration stock carries a high risk of solvent shock.[2][3]

Step-by-Step Procedure:

  • Stock Reconstitution:

    • Dissolve lyophilized Z-IETD-FMK in anhydrous DMSO to create a 10 mM or 20 mM Master Stock.[2][3]

    • Tip: Aliquot into small volumes (e.g., 10 µL) and store at -20°C to avoid freeze-thaw cycles, which introduce moisture and reduce solubility [3].[1][2][3]

  • Intermediate Dilution (The "Buffer" Step):

    • Prepare an intermediate solution at 10x the final desired concentration.

    • Use PBS + 1% BSA or culture media as the diluent.[6]

    • Critical: Add the DMSO stock dropwise to the vortexing intermediate diluent.

  • Final Application:

    • Add the 10x intermediate solution to your cell culture wells (1:10 dilution).[2][3]

    • This ensures the final DMSO concentration is minimized (typically <0.5%) and the inhibitor is already solubilized by carrier proteins.[2][3]

Solubility & Stability Data

Solvent / BufferMax SolubilityComments
DMSO ~20 - 40 mMHygroscopic.[1][2][3] Moisture reduces solubility significantly.
Ethanol InsolubleDo not use for stock preparation.[5]
Water / PBS < 1 mg/mLHighly unstable; precipitates almost immediately without carrier.
PBS + 1% BSA ~1 mMBSA acts as a carrier to stabilize the hydrophobic peptide.[1]

References

Sources

Optimization

Technical Support Center: Troubleshooting Z-IETD-FMK Cytotoxicity in Control Cells

Welcome from the Senior Application Scientist As a Senior Application Scientist, I frequently consult with researchers who are puzzled by a counterintuitive phenomenon: treating healthy, non-apoptotic control cells with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist As a Senior Application Scientist, I frequently consult with researchers who are puzzled by a counterintuitive phenomenon: treating healthy, non-apoptotic control cells with the Caspase-8 inhibitor Z-IETD-FMK results in massive cell death. This guide deconstructs the biochemical causality behind this issue and provides self-validating protocols to rescue your assays. We do not just treat symptoms here; we isolate the mechanistic root cause of your experimental artifacts.

Section 1: The Causality of Paradoxical Cell Death (FAQ)

Q1: Why is an apoptosis inhibitor killing my healthy control cells? The cytotoxicity you are observing is rarely a random artifact. It is typically driven by two distinct, targetable mechanisms:

  • Unleashing Necroptosis (Biological Causality): Caspase-8 is not just a pro-apoptotic initiator; it is a master negative regulator of necroptosis. Under homeostatic conditions, Caspase-8 tonically cleaves and inactivates Receptor-Interacting Protein Kinases 1 and 3 (RIPK1 and RIPK3)[1]. When you apply Z-IETD-FMK, you disable this molecular brake. In cells with basal autocrine signaling (e.g., low-level TNF or TLR activation), this forces the cells into a RIPK1/RIPK3/MLKL-dependent programmed necrosis pathway known as necroptosis[2][3].

  • FMK Pharmacophore Toxicity (Chemical Causality): The fluoromethyl ketone (FMK) moiety is an irreversible electrophile designed to alkylate the active-site cysteine of caspases. However, at high concentrations, the FMK group undergoes metabolic conversion into fluoroacetate[4][5]. Fluoroacetate poisons the tricarboxylic acid (TCA) cycle by inhibiting the enzyme aconitase, leading to severe metabolic toxicity and cell death entirely independent of caspase activity[5].

G TNF Basal Death Receptor Signaling (e.g., TNF) Casp8 Active Caspase-8 (Homeostasis) TNF->Casp8 Activates RIPK RIPK1 / RIPK3 Complex TNF->RIPK Stimulates Casp8->RIPK Cleaves/Inactivates (Survival) Apoptosis Apoptosis (Blocked) Casp8->Apoptosis Induces ZIETD Z-IETD-FMK (Inhibitor) ZIETD->Casp8 Blocks MLKL MLKL Oligomerization RIPK->MLKL Phosphorylates Necroptosis Necroptotic Cell Death (Observed Cytotoxicity) MLKL->Necroptosis Executes

Mechanism of Z-IETD-FMK-induced necroptosis via Caspase-8 inhibition and RIPK1/3 activation.

Q2: How do I know if the toxicity is solvent-induced? Z-IETD-FMK is highly hydrophobic due to its benzyloxycarbonyl (Z) group and requires reconstitution in 100% DMSO[6]. If your final working concentration of the inhibitor exceeds 50 µM, your DMSO concentration in the culture media may surpass the 0.5% - 1.0% (v/v) threshold. This is sufficient to induce osmotic stress, membrane permeabilization, and non-specific cell death in sensitive primary cell lines[6].

Section 2: Quantitative Data & Benchmarks

To optimize your assays, you must balance the effective inhibitory concentration against the threshold for off-target effects. Use the table below to benchmark your current experimental setup.

ParameterConcentration / ValueBiological EffectSource
Caspase-8 IC50 ~350 nM - 0.46 µMSpecific inhibition of Caspase-8 in apoptosis models.[2]
Recommended Working Range 10 µM - 50 µMStandard in vitro application range for complete inhibition.[3]
Off-Target Threshold > 50 µMLoss of selectivity; cross-reactivity with Granzyme B and other caspases.[7]
DMSO Toxicity Threshold > 1.0% (v/v)Solvent-induced membrane toxicity and non-specific cell death.[6]

Section 3: Troubleshooting Workflow & Self-Validating Protocols

A robust experimental design must be self-validating. If your control cells are dying, you must empirically prove whether the cause is necroptosis, FMK toxicity, or solvent stress. Follow these two sequential protocols to isolate the variable.

Protocol 1: The Necroptosis Rescue Assay (Diagnostic Step 1)

Rationale: If Z-IETD-FMK is inadvertently inducing necroptosis, co-treatment with a specific RIPK1 inhibitor (Necrostatin-1) will rescue the control cells[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed your control cells in a 96-well plate at an appropriate density and incubate overnight to allow adherence and recovery.

  • Master Mix Preparation: Prepare three treatment conditions in complete culture media:

    • Mix A (Vehicle Control): DMSO equivalent to the highest inhibitor concentration (ensure final DMSO is <0.5%).

    • Mix B (Inhibitor Alone): 20 µM Z-IETD-FMK.

    • Mix C (Rescue Condition): 20 µM Z-IETD-FMK + 10 µM Necrostatin-1 (Nec-1).

  • Treatment: Pre-treat the cells with Mix A, B, or C for 1 hour prior to any experimental stimulation.

  • Incubation & Readout: Incubate for 24 hours. Assess cell viability using an LDH (Lactate Dehydrogenase) release assay. Because necroptosis causes lytic membrane rupture, LDH release is a highly accurate readout for this specific cell death modality.

  • Interpretation: If Mix B causes >20% cell death but Mix C restores viability to baseline, the "toxicity" is biologically driven necroptosis.

Protocol 2: The FMK-Toxicity Bypass (Diagnostic Step 2)

Rationale: If Necrostatin-1 fails to rescue the cells, the toxicity is likely driven by the FMK moiety's metabolic conversion to fluoroacetate[4][5]. We validate this by switching to a non-fluorinated, O-phenoxy (OPh) inhibitor.

Step-by-Step Methodology:

  • Inhibitor Substitution: Replace Z-IETD-FMK with a structurally safer alternative, such as Q-IETD-OPh or the pan-caspase inhibitor Q-VD-OPh. OPh-based inhibitors are significantly less toxic because they do not metabolize into aconitase-poisoning fluoroacetate[5].

  • Dose-Response Setup: Treat control cells with a dose-response gradient of Q-VD-OPh (5 µM, 10 µM, 20 µM, 50 µM).

  • Incubation & Readout: Measure cell viability at 24 and 48 hours using an ATP-based luminescence assay (e.g., CellTiter-Glo) to assess metabolic health.

  • Interpretation: If Q-VD-OPh shows no toxicity at equivalent concentrations where Z-IETD-FMK was lethal, the issue was definitively FMK-mediated metabolic poisoning.

G Start Observe Cytotoxicity in Z-IETD-FMK Controls Test1 Co-treat with Necrostatin-1 (10 µM) Start->Test1 Decision1 Is Viability Rescued? Test1->Decision1 PathA Diagnosis: Necroptosis (Caspase-8 Inhibition Artifact) Decision1->PathA YES PathB Test 2: Switch to Q-VD-OPh / Lower DMSO Decision1->PathB NO Decision2 Is Viability Rescued? PathB->Decision2 PathC Diagnosis: FMK or Solvent Toxicity Decision2->PathC YES PathD Re-evaluate Cell Line Health / Contamination Decision2->PathD NO

Troubleshooting workflow to isolate the cause of Z-IETD-FMK cytotoxicity in control cells.

References

  • Z-IETD-fmk: A Technical Guide to a Specific Caspase-8 Inhibitor. BenchChem.2

  • Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation. NIH/PMC. 1

  • Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy. CentAUR. 4

  • Navigating Z-IETD-fmk Induced Cytotoxicity in Primary Cell Cultures: A Technical Support Guide. BenchChem. 3

  • Z-IETD-FMK (Z-IE(OMe)TD(OMe)-FMK) | Caspase-8 Inhibitor. MedChemExpress. 7

  • The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition. ResearchGate. 5

  • Caspase-8 fmk Inhibitor Z-IETD. R&D Systems. 6

Sources

Troubleshooting

Technical Support Center: Z-IETD-FMK Stability &amp; Handling Guide

Product: Z-IETD-FMK (Caspase-8 Inhibitor) Chemical Class: Peptide-fluoromethylketone Application: Apoptosis pathway dissection, Necroptosis research[1] Introduction: The Stability Paradox As a Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Product: Z-IETD-FMK (Caspase-8 Inhibitor) Chemical Class: Peptide-fluoromethylketone Application: Apoptosis pathway dissection, Necroptosis research[1]

Introduction: The Stability Paradox

As a Senior Application Scientist, I frequently encounter a specific failure mode in apoptosis assays: false negatives caused by inhibitor degradation.

Z-IETD-FMK is a potent, irreversible inhibitor of Caspase-8.[1][2][3][4] However, its efficacy relies on the integrity of the fluoromethylketone (FMK) group. This reactive warhead is hydrophobic and chemically prone to hydrolysis. While DMSO is the standard solvent, it is also highly hygroscopic (absorbs water from the air). If you store your reconstituted inhibitor in "wet" DMSO or subject it to repeated temperature fluctuations, the FMK group hydrolyzes, rendering the molecule inert long before you add it to your cells.

This guide provides the technical rigor required to maintain the shelf life and potency of your Z-IETD-FMK stocks.

The Stability Matrix

The following data represents the operational consensus for Z-IETD-FMK stability. Deviating from these parameters significantly increases the risk of experimental failure.

StateStorage ConditionEstimated StabilityCritical Handling Note
Lyophilized Powder -20°C or -80°C1–2 YearsStore in a desiccator if possible. Protect from light.[1]
Reconstituted (Stock) -80°C (Anhydrous DMSO)6 MonthsBest Practice. Aliquot immediately.
Reconstituted (Stock) -20°C (Anhydrous DMSO)1–3 MonthsAvoid "Frost-Free" freezers (temp cycling degrades peptide).
Reconstituted (Stock) 4°C or Room Temp< 24 HoursSignificant degradation risk. Do not store.
Working Solution Cell Culture Media (37°C)12–24 HoursHalf-life in media is short. Replenish every 24h for long assays.

Technical FAQ: Troubleshooting & Best Practices

Q1: I reconstituted Z-IETD-FMK in DMSO three months ago and stored it at -20°C. Is it still good?

Technical Answer: Proceed with caution. While 6 months is the theoretical maximum, storage at -20°C in a standard freezer often exposes the compound to temperature oscillations (defrost cycles). Furthermore, if the vial was opened multiple times, atmospheric moisture has likely entered the DMSO.

  • Action: If the color has shifted from clear/pale yellow to dark yellow/orange, discard it. If visually normal, run a Positive Control Validation (see Section 5) before using it on precious samples.

Q2: Why did my inhibitor precipitate upon thawing?

Technical Answer: This is usually due to "Wet DMSO." DMSO is hygroscopic.[5] If your stock solution absorbed water, the solubility of the hydrophobic Z-IETD-FMK peptide decreases drastically, causing it to crash out of solution upon freezing.

  • Prevention: Always use fresh, anhydrous DMSO (synthesis grade, >99.9%) for reconstitution. Seal vials with Parafilm under a nitrogen stream if available.

Q3: Can I use Z-IETD-FMK in in vivo animal models?

Technical Answer: Yes, but DMSO is not a suitable vehicle for injection. For in vivo use, you must prepare a specialized formulation immediately before injection. A common vehicle is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline .

  • Warning: The FMK group is rapidly metabolized in vivo. You may need to redose every 12–24 hours to maintain inhibition.[6]

Visualizing the Mechanism & Workflow

Diagram 1: The Caspase-8 Signaling Cascade

This diagram illustrates the precise intervention point of Z-IETD-FMK within the Extrinsic Apoptosis pathway.

Caspase8_Pathway Ligand Death Ligand (FasL, TNF-alpha) Receptor Death Receptor (Fas, TNFR1) Ligand->Receptor Binding DISC DISC Complex (FADD + Pro-Caspase-8) Receptor->DISC Recruitment ActiveCasp8 Active Caspase-8 (Tetramer) DISC->ActiveCasp8 Cleavage/Activation Casp3 Caspase-3 (Executioner) ActiveCasp8->Casp3 Direct Activation Bid Bid -> tBid (Mitochondrial Link) ActiveCasp8->Bid Crosstalk Inhibitor Z-IETD-FMK (Irreversible Inhibitor) Inhibitor->ActiveCasp8 Covalent Binding (Blocks Active Site) Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Z-IETD-FMK covalently binds the active site of Caspase-8, blocking both direct Caspase-3 activation and the mitochondrial crosstalk via Bid.

Diagram 2: Optimal Reconstitution & Storage Workflow

Follow this logic flow to maximize shelf life.

Storage_Workflow Lyophilized Lyophilized Powder (-20°C) Reconstitute Reconstitute (Anhydrous DMSO) Lyophilized->Reconstitute Warm to RT first Aliquot Aliquot Immediately (Avoid Freeze-Thaw) Reconstitute->Aliquot Storage Store at -80°C (6 Months Max) Aliquot->Storage Thaw Thaw Once (Room Temp) Storage->Thaw Dilute Dilute in Media (Use within 30 mins) Thaw->Dilute

Caption: The critical step is aliquoting immediately after reconstitution to prevent repeated freeze-thaw cycles which degrade the peptide.

Troubleshooting Workflow: "My Cells Are Dying Anyway"

If you treat cells with Z-IETD-FMK but still observe cell death, follow this diagnostic protocol.

Step 1: Verify the Concentration
  • Standard Range: 10 µM – 50 µM.

  • Issue: Concentrations < 10 µM may be insufficient for robust apoptosis induction (e.g., by Anti-Fas or TRAIL).

  • Calculation Check: Ensure you accounted for the purity of the powder (often ~95%) when calculating molarity.

Step 2: Check for DMSO Toxicity

High DMSO levels cause non-specific cell death, mimicking apoptosis.

  • Rule: Final DMSO concentration in culture media must be < 0.5% (ideally < 0.1%).

  • Control: Always run a "Vehicle Control" (Cells + Media + DMSO only). If these cells die, your DMSO is too concentrated.

Step 3: Validate Inhibitor Potency (The "Functionality Check")

Before blaming the pathway, prove the drug works.

  • Induce Apoptosis: Treat Jurkat or HeLa cells with Anti-Fas (clone CH-11) or TRAIL.

  • Co-treat: Add Z-IETD-FMK (50 µM) 1 hour prior to induction.

  • Readout: Measure Caspase-8 activity using a colorimetric substrate (e.g., IETD-pNA) or Western Blot for cleaved Caspase-3.

  • Result: If Z-IETD-FMK fails to block Caspase-8 cleavage in this positive control, your inhibitor stock has degraded.

Step 4: Alternative Pathways (Necroptosis)

If Caspase-8 is successfully inhibited, cells may switch to Necroptosis (programmed necrosis), which is actually promoted by Caspase-8 inhibition in some contexts (via RIPK1/RIPK3).

  • Test: Co-treat with Z-IETD-FMK + Necrostatin-1 (RIPK1 inhibitor). If this rescues the cells, you are observing necroptosis, not inhibitor failure.

References

Sources

Reference Data & Comparative Studies

Validation

Choosing Your Weapon: A Comparative Guide to Caspase-8 Inhibition via Z-IETD-FMK and siRNA

Introduction: The Central Role of Caspase-8 in Cell Fate Caspase-8, a key initiator caspase, stands at a critical crossroads of cellular signaling, primarily known for its role in executing the extrinsic apoptosis pathwa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Caspase-8 in Cell Fate

Caspase-8, a key initiator caspase, stands at a critical crossroads of cellular signaling, primarily known for its role in executing the extrinsic apoptosis pathway. Upon activation by death receptors like Fas or TNFR1, Caspase-8 initiates a proteolytic cascade that culminates in programmed cell death. However, its functions are complex and context-dependent, extending to the suppression of an alternative cell death pathway known as necroptosis. Given its pivotal role, researchers require precise tools to dissect its function. This guide provides an in-depth, objective comparison of two widely used methods for inhibiting Caspase-8 activity: the small molecule inhibitor Z-IETD-FMK and genetic knockdown using small interfering RNA (siRNA). We will explore their mechanisms, compare their efficiencies, and provide practical, field-tested protocols to help you select the optimal approach for your experimental goals.

Section 1: Mechanisms of Action - Chemical Inhibition vs. Genetic Silencing

Understanding how each tool works is fundamental to interpreting experimental outcomes. Z-IETD-FMK and siRNA intervene at different stages of the Caspase-8 life cycle, a distinction with significant experimental implications.

Z-IETD-FMK: Irreversible Enzymatic Inhibition

Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) is a cell-permeable tetrapeptide that acts as an irreversible inhibitor of active Caspase-8. Its mechanism is one of direct, targeted inactivation:

  • Substrate Mimicry: The peptide sequence 'IETD' mimics the natural cleavage site recognized by Caspase-8.

  • Covalent Bonding: The fluoromethylketone (FMK) group forms an irreversible covalent bond with the cysteine residue in the enzyme's active site.

  • Functional Blockade: This covalent modification permanently inactivates the enzyme, preventing it from cleaving and activating downstream executioner caspases (like Caspase-3) and other substrates.

This method targets the active protein, providing rapid inhibition of enzymatic function shortly after its addition to the cell culture.

Caspase-8 siRNA: Silencing at the Source

Small interfering RNA (siRNA) operates at the genetic level, preventing the synthesis of the Caspase-8 protein altogether. This process, known as RNA interference (RNAi), involves:

  • mRNA Targeting: A synthetic, double-stranded siRNA molecule, designed to be complementary to a specific sequence within the Caspase-8 mRNA, is introduced into the cell.

  • RISC-Mediated Cleavage: The siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The RISC complex then uses the siRNA as a guide to find and bind to the complementary Caspase-8 mRNA.

  • Transcript Degradation: Once bound, the RISC complex cleaves the target mRNA, marking it for degradation.

  • Inhibition of Translation: The destruction of the mRNA transcript prevents it from being translated into the Caspase-8 protein by ribosomes.

This approach leads to a progressive depletion of the total Caspase-8 protein pool (both pro-caspase and active forms) over a period of 24 to 72 hours.

Visualizing the Intervention Points

The following diagram illustrates the extrinsic apoptosis pathway and the distinct points at which Z-IETD-FMK and siRNA exert their effects.

cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_Cyto Cytoplasm Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC DISC Death Receptor->DISC Recruitment Active Caspase-8 Active Caspase-8 DISC->Active Caspase-8 Activation Pro-Caspase-8 Pro-Caspase-8 Pro-Caspase-8->DISC Executioner Caspases Executioner Caspases Active Caspase-8->Executioner Caspases Cleavage/ Activation Apoptosis Apoptosis Executioner Caspases->Apoptosis Caspase-8 mRNA Caspase-8 mRNA Ribosome Ribosome Caspase-8 mRNA->Ribosome Translation Ribosome->Pro-Caspase-8 Synthesis siRNA_RISC siRNA-RISC Complex siRNA_RISC->Caspase-8 mRNA Degradation Z-IETD-FMK Z-IETD-FMK Z-IETD-FMK->Active Caspase-8 Inhibition

Caption: Points of intervention in the extrinsic apoptosis pathway.

Section 2: Head-to-Head Performance Comparison

The choice between Z-IETD-FMK and siRNA often depends on the specific experimental question. Here, we compare their performance across several key parameters.

FeatureZ-IETD-FMK (Chemical Inhibitor)Caspase-8 siRNA (Genetic Knockdown)
Target Active Caspase-8 enzymeCaspase-8 mRNA transcript
Mechanism Irreversible binding to the active siteRISC-mediated mRNA degradation
Onset of Action Rapid (minutes to hours)Slow (24-72 hours required for protein depletion)
Duration of Effect Dependent on inhibitor stability and protein turnover. Can be transient.Long-lasting (typically 3-7 days), dependent on cell division rate.
Efficiency High; can achieve >90% inhibition of enzymatic activity.Variable (typically 70-95% knockdown), dependent on transfection efficiency and siRNA design.
Specificity High for Caspase-8, but potential for off-target inhibition of other caspases at high concentrations.High on-target specificity. Off-target effects primarily due to "seed sequence" homology with other mRNAs.
Key Advantage Temporal control; ideal for studying acute roles of Caspase-8 activity.Targets the entire protein pool (pro- and active forms), suitable for studying non-enzymatic roles.
Key Limitation Does not affect non-enzymatic scaffolding functions of the protein.Long incubation time may allow for compensatory mechanisms to be activated.
Common Artifact Can induce necroptosis by blocking apoptosis.Off-target gene silencing can produce confounding phenotypes.

Section 3: Experimental Protocols and Validation

Adherence to robust, well-controlled protocols is essential for generating reliable and interpretable data.

Visualizing the Experimental Workflow
Comparative

Decoding Caspase Inhibitor Specificity: A Comparative Guide to Z-IETD-FMK and Z-LEHD-FMK

For researchers and drug development professionals dissecting programmed cell death, peptide-based fluoromethyl ketone (FMK) inhibitors are foundational tools. Z-IETD-FMK and Z-LEHD-FMK are widely commercialized as speci...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals dissecting programmed cell death, peptide-based fluoromethyl ketone (FMK) inhibitors are foundational tools. Z-IETD-FMK and Z-LEHD-FMK are widely commercialized as specific inhibitors for Caspase-8 (extrinsic pathway) and Caspase-9 (intrinsic pathway), respectively.

However, relying solely on their marketed specificity can lead to critical misinterpretations of apoptotic signaling. As an application scientist, it is vital to understand the causality behind their mechanisms, recognize their off-target profiles, and implement self-validating experimental designs. This guide provides an objective, data-driven comparison of these two inhibitors.

Mechanistic Foundations: The Specificity Paradox

Both Z-IETD-FMK and Z-LEHD-FMK share a tripartite structural design:

  • Z (Benzyloxycarbonyl) Group: Enhances lipophilicity and cell permeability.

  • Tetrapeptide Sequence: Dictates theoretical target recognition (IETD for Caspase-8; LEHD for Caspase-9).

  • FMK Warhead: Acts as a suicide substrate, forming an irreversible covalent bond with the catalytic cysteine in the caspase active site.

The Causality of Cross-Reactivity: While the tetrapeptide sequence provides initial kinetic selectivity (binding affinity,


), the FMK warhead is highly reactive. Because the covalent binding is irreversible, thermodynamics eventually override kinetic preferences. If an inhibitor is used at high concentrations, it will accumulate in the active sites of non-target caspases, permanently inactivating them. This phenomenon is particularly pronounced with Z-LEHD-FMK.

Quantitative Comparison: The Off-Target Reality

Recent kinetic profiling has revealed a significant "specificity paradox" in caspase inhibitors. While Z-IETD-FMK maintains a reasonable therapeutic window for Caspase-8, Z-LEHD-FMK is actually a more potent inhibitor of Caspase-8 than its intended target, Caspase-9.

As noted in foundational technical guides 1 and confirmed by 2025 in vitro kinetic assays 2, Z-LEHD-FMK exhibits sub-nanomolar cross-reactivity with Caspase-8.

Table 1: Comparative Profiling
InhibitorPrimary Target

(Caspase-8)

(Caspase-9)

(Caspase-10)
Z-IETD-FMK Caspase-8350 nM 3.7 µM5.76 µM
Z-LEHD-FMK Caspase-90.70 nM *1.5 µM 3.59 µM

*Note: The extreme potency of Z-LEHD-FMK against Caspase-8 (0.70 nM) means that using it to "specifically" block the intrinsic pathway will almost certainly inhibit the extrinsic pathway simultaneously 3.

Visualizing Pathway Intersections

To contextualize how these inhibitors impact cellular assays, the following diagram maps their intended targets against their cross-reactive realities.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand Receptor Death Receptor Ligand->Receptor Casp8 Active Caspase-8 Receptor->Casp8 Casp3 Active Caspase-3/7 Casp8->Casp3 Stress Cellular Stress Mito Mitochondria Stress->Mito Casp9 Active Caspase-9 Mito->Casp9 Casp9->Casp3 ZIETD Z-IETD-FMK ZIETD->Casp8 ZIETD->Casp9 ZLEHD Z-LEHD-FMK ZLEHD->Casp8 ZLEHD->Casp9 Apoptosis Apoptosis Casp3->Apoptosis

Fig 1: Apoptosis pathways illustrating the intended targets and cross-reactivity of FMK inhibitors.

Self-Validating Experimental Protocol

To ensure scientific integrity, researchers must not rely blindly on a single inhibitor concentration. The following protocol establishes a self-validating system using parallel induction and cross-titration to determine the true specificity window in your specific cell line 4.

Experimental_Workflow Step1 1. Cell Culture & Titration (0.1 nM - 50 µM) Step2 2. Pathway-Specific Induction (FasL vs. UV) Step1->Step2 Step3 3. Cell Lysis & Protein Extraction Step2->Step3 Step4 4. Fluorogenic Cleavage Assay (AMC Substrates) Step3->Step4 Step5 5. Kinetic Analysis & IC50 Calculation Step4->Step5

Fig 2: Self-validating workflow for determining caspase inhibitor specificity and IC50 values.

Step-by-Step Methodology:
  • Parallel Cohort Preparation: Seed cells into two parallel cohorts. Pre-treat both cohorts with a logarithmic titration gradient of either Z-IETD-FMK or Z-LEHD-FMK (e.g., Vehicle, 0.1 nM, 10 nM, 1 µM, 10 µM, 50 µM) for 1 hour.

  • Pathway-Specific Induction:

    • Cohort A (Extrinsic): Induce with Fas Ligand (FasL) or TNF-

      
       + Cycloheximide.
      
    • Cohort B (Intrinsic): Induce with Staurosporine or UV irradiation.

  • Cell Lysis: Harvest cells post-induction (typically 4-6 hours depending on the cell line) and lyse using a non-denaturing CHAPS-based lysis buffer to preserve caspase activity.

  • Cross-Substrate Fluorogenic Assay:

    • Test lysates from both cohorts against Ac-IETD-AMC (Caspase-8 specific substrate) and Ac-LEHD-AMC (Caspase-9 specific substrate).

    • Incubate at 37°C and measure AMC release kinetically (Excitation: 380 nm / Emission: 460 nm).

  • Data Analysis: Calculate the

    
     for both inhibitors against both substrates.
    
    • Validation Check: If Z-LEHD-FMK is suppressing Ac-IETD-AMC cleavage in the FasL cohort at lower concentrations than it suppresses Ac-LEHD-AMC cleavage in the Staurosporine cohort, you have successfully mapped its off-target profile.

Expert Recommendations for Drug Development

  • Dose Conservatively: Never default to the standard "20 µM or 50 µM" concentration often cited in older literature. At 50 µM, both Z-IETD-FMK and Z-LEHD-FMK act as pan-caspase inhibitors.

  • Beware the "Intrinsic Rescue" Fallacy: If an experimental drug induces apoptosis, and cell death is rescued by Z-LEHD-FMK, do not immediately conclude the mechanism is intrinsic. Given Z-LEHD-FMK's 0.70 nM affinity for Caspase-8, it may simply be blocking the extrinsic pathway.

  • Mandate Orthogonal Validation: Chemical inhibitors should only be the first step. Always validate findings using genetic knockdowns (siRNA or CRISPR-Cas9) of Caspase-8 and Caspase-9 to definitively isolate the active pathway.

References

  • bioRxiv. "Chemical Tools Based on the Tetrapeptide Sequence of IL-18 Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases." (2025). Available at:[Link]

Sources

Validation

The Senior Scientist’s Guide: Validating Z-IETD-FMK Specificity with Caspase-8 Knockout Systems

Topic: Validation of Z-IETD-FMK utilizing Caspase-8 knockout cells Content Type: Technical Comparison & Validation Guide Audience: Senior Researchers, Drug Discovery Scientists Executive Summary: The Specificity Paradox...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Z-IETD-FMK utilizing Caspase-8 knockout cells Content Type: Technical Comparison & Validation Guide Audience: Senior Researchers, Drug Discovery Scientists

Executive Summary: The Specificity Paradox

Z-IETD-FMK is the industry-standard fluoromethylketone inhibitor for Caspase-8, widely used to dissect the extrinsic apoptotic pathway. However, reliance on chemical inhibition alone is a major source of irreproducible data in cell death research. At high concentrations (>10 µM), Z-IETD-FMK loses specificity, cross-inhibiting Caspase-10, Caspase-3, and Granzyme B. Furthermore, inhibiting Caspase-8 often unintentionally sensitizes cells to necroptosis , a distinct mode of cell death that researchers frequently misinterpret as "failed apoptosis inhibition."

This guide outlines the gold-standard validation protocol utilizing Caspase-8 CRISPR/Cas9 knockout (KO) cells. By treating KO cells with Z-IETD-FMK, you create a self-validating negative control system: any phenotype observed in the KO cells upon treatment is, by definition, an off-target effect.

Comparative Analysis: Chemical vs. Genetic Intervention

The following table contrasts Z-IETD-FMK with its primary alternatives. Use this data to justify your experimental design in grant applications or publications.

FeatureZ-IETD-FMK (Chemical) Z-VAD-FMK (Pan-Caspase) CRISPR/Cas9 KO (Genetic)
Specificity Moderate (High for Casp-8 at <10µM; Cross-reacts with Casp-10/3 at >20µM)Low (Inhibits Casp-1, 3, 7, 8, 9, and others)Absolute (Target gene ablation)
Reversibility Irreversible (Covalent binding to Cys active site)IrreversiblePermanent (Genomic alteration)
Kinetics Immediate (30-60 min pretreatment)ImmediateSlow (Requires weeks for line generation)
Necroptosis Risk High (Blocks Casp-8 suppression of RIPK1/3)High High (Constitutive sensitization)
Primary Use Acute mechanistic studies; "Rescue" experimentsBroad apoptosis blockadeValidation of chemical probes; Long-term studies

Critical Insight: Z-IETD-FMK is superior for studying acute signaling events where compensatory mechanisms (often seen in stable KOs) might mask the phenotype. However, it must be validated against a KO background to rule out off-target toxicity.

Mechanistic Pathway & The "Necroptosis Trap"

Understanding the dual role of Caspase-8 is vital. It is not just an apoptosis initiator; it is the molecular brake on necroptosis.

Diagram 1: The Apoptosis-Necroptosis Switch

This diagram illustrates how Z-IETD-FMK blocks apoptosis but simultaneously unleashes RIPK1/RIPK3-mediated necroptosis.

Caspase8_Switch DeathReceptor Death Receptor (Fas/TNFR1) DISC DISC Complex (FADD/Pro-Casp8) DeathReceptor->DISC Casp8 Active Caspase-8 (Homodimer) DISC->Casp8 Activation RIPK RIPK1 / RIPK3 Phosphorylation DISC->RIPK If Casp-8 Blocked Casp3 Caspase-3/7 Cleavage Casp8->Casp3 Cleaves/Activates Casp8->RIPK CLEAVES (Inhibits) ZIETD Z-IETD-FMK (Inhibitor) ZIETD->Casp8 Irreversible Blockade Apoptosis APOPTOSIS (Non-inflammatory) Casp3->Apoptosis MLKL MLKL Oligomerization RIPK->MLKL Necroptosis NECROPTOSIS (Membrane Rupture) MLKL->Necroptosis

Caption: Z-IETD-FMK inhibits Caspase-8, preventing Apoptosis but removing the "brake" on RIPK1/3, shifting the cell toward Necroptosis.[1]

Validated Experimental Protocol

This protocol uses a Wild Type (WT) vs. Caspase-8 Knockout (KO) comparison to rigorously validate Z-IETD-FMK efficacy and specificity.

Phase 1: Experimental Setup
  • Cell Model: Jurkat T-cells or HeLa (WT and Casp8-/- CRISPR clones).

  • Reagents:

    • Z-IETD-FMK (Stock: 20mM in DMSO).

    • Apoptosis Inducer: Anti-Fas antibody (Clone CH-11) or TRAIL.

    • Necroptosis Inhibitor (Optional but recommended): Necrostatin-1s (Nec-1s) to block the necroptosis shift described above.

  • Controls: DMSO Vehicle (0.1% final).

Phase 2: The "Self-Validating" Workflow
  • Seeding: Seed WT and KO cells at

    
     cells/mL in 6-well plates.
    
  • Pre-treatment (The Critical Step):

    • Add Z-IETD-FMK (20 µM) to both WT and KO wells.

    • Note: Do not exceed 50 µM. Above this, non-specific proteolysis inhibition occurs.

    • Incubate for 45-60 minutes at 37°C.

  • Induction:

    • Add Anti-Fas (50 ng/mL) to induce extrinsic apoptosis.

    • Include a "Drug Only" control (Z-IETD-FMK without Anti-Fas) to test for intrinsic toxicity.

  • Incubation: 4–6 hours (for early apoptosis markers) or 24 hours (for viability).

  • Readout:

    • Primary: Western Blot for Caspase-3 cleavage (active p17 fragment) and PARP cleavage.

    • Secondary: Annexin V / PI Flow Cytometry.[2]

Diagram 2: Validation Logic Flow

Use this logic tree to interpret your results.

Validation_Logic Input Apply Z-IETD-FMK + Apoptosis Inducer WT Wild Type Cells Input->WT KO Caspase-8 KO Cells Input->KO Rescued Cell Death BLOCKED WT->Rescued Expected Result Death Cell Death OCCURS WT->Death Failed Inhibition (or Necroptosis Shift) NoChange No Toxicity (Baseline) KO->NoChange VALIDATION SUCCESS (On-Target) Toxic Toxicity Observed KO->Toxic VALIDATION FAILURE (Off-Target Effect)

Caption: Logic flow for interpreting Z-IETD-FMK effects. Toxicity in KO cells confirms off-target activity.

Data Interpretation & Troubleshooting

Expected Results Matrix
ConditionWT CellsCasp-8 KO CellsInterpretation
Vehicle + Inducer Massive Apoptosis (Casp-3 cleavage +)No Apoptosis (Casp-3 cleavage -)System is working; Inducer is Casp-8 dependent.
Z-IETD-FMK + Inducer Survival (Apoptosis Blocked)Survival (No change from Vehicle)VALID: Z-IETD-FMK is acting specifically on Casp-8.[3][4]
Z-IETD-FMK + Inducer Cell Death (Necrotic morphology)SurvivalArtifact: Necroptosis shift.[1][2] Add Necrostatin-1s to confirm.
Z-IETD-FMK Only ViableCell Death / Stress INVALID: The inhibitor is toxic or hitting off-targets (e.g., Cathepsins).
Expert Tip: The "Granzyme B" Confounder

If you are studying T-cell killing (CTLs), be aware that Z-IETD-FMK also inhibits Granzyme B (IC50 ~200 nM). In CTL assays, use Caspase-8 KO target cells rather than relying solely on the inhibitor, or titrate Z-IETD-FMK carefully below 1 µM.

References

  • BenchChem. A Comparative Guide to Pan-Caspase Inhibitors: Z-IETD-FMK in Focus. Retrieved from

  • Lawrence, C.P., & Chow, S.C. (2012). Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties.[5] Toxicology and Applied Pharmacology.[5] Retrieved from

  • MBL Life Science. Caspase-8 inhibitor Z-IETD-FMK Technical Data. Retrieved from

  • R&D Systems. Caspase-8 fmk Inhibitor Z-IETD Product Insert. Retrieved from

  • Salmena, L., et al. (2003). Caspase-8 deficiency in T cells leads to a lethal lymphoproliferative immune disorder. Journal of Experimental Medicine. (Contextual grounding for KO phenotypes).
  • Newton, K., et al. (2019). Activity of Caspase-8 Determines Plasticity between Cell Death Pathways. Nature. (Contextual grounding for Necroptosis shift).

Sources

Comparative

Technical Guide: Z-FA-FMK as a Negative Control for Z-IETD-FMK

Executive Summary: The Necessity of the "Active" Negative Control In the dissection of apoptotic signaling, distinguishing specific protease activity from non-specific chemical alkylation is critical. Z-IETD-FMK is the g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Necessity of the "Active" Negative Control

In the dissection of apoptotic signaling, distinguishing specific protease activity from non-specific chemical alkylation is critical. Z-IETD-FMK is the gold-standard irreversible inhibitor for Caspase-8 (FLICE), the initiator caspase of the extrinsic apoptotic pathway. However, the fluoromethylketone (FMK) moiety responsible for its potency is a highly reactive alkylating agent that can non-specifically bind to other cysteine residues.

Z-FA-FMK serves as the designated negative control.[1][2][3][4][5][6] It retains the FMK warhead and the Z- (benzyloxycarbonyl) N-terminal blocking group but replaces the aspartate-containing recognition sequence with Phenylalanine-Alanine (Phe-Ala). This substitution theoretically renders it inert toward caspases.

Critical Expert Insight: Z-FA-FMK is not biologically inert.[4] It is a potent inhibitor of Cathepsins B and L . Researchers must understand this dual nature: it controls for FMK-mediated alkylation on caspases but introduces a variable regarding lysosomal cysteine proteases. This guide delineates how to use Z-FA-FMK to validate Z-IETD-FMK specificity without falling into the "Cathepsin Trap."

Mechanistic Comparison & Specificity Profile

The Inhibitor: Z-IETD-FMK[1][7][8][9][10]
  • Sequence: Z-Ile-Glu-Thr-Asp-FMK[7][8]

  • Target: Caspase-8 (Initiator).[7][9][10]

  • Mechanism: The tetrapeptide IETD mimics the substrate cleavage site of pro-caspase-8.[9] The FMK group forms an irreversible covalent thioether bond with the catalytic cysteine of the active site.

  • Primary Application: Blocking Death Receptor (Fas/CD95, TNFR) mediated apoptosis.

The Control: Z-FA-FMK[1][2][4][6]
  • Sequence: Z-Phe-Ala-FMK[11]

  • Target: Cathepsins B, L (Lysosomal Cysteine Proteases).

  • Mechanism: Lacks the P1 Aspartic Acid residue required for caspase binding. Consequently, it cannot enter the catalytic pocket of Caspase-8.

  • Control Function: It validates that any observed inhibition by Z-IETD-FMK is due to the IETD sequence recognition, not the general reactivity of the FMK group or the cell permeability conferred by the Z-group.

Pathway Interaction Diagram

The following diagram illustrates the distinct intervention points of the probe and its control.

ApoptosisPathways DeathLigand Death Ligand (FasL/TNF) Receptor Death Receptor (Fas/TNFR) DeathLigand->Receptor DISC DISC Complex Receptor->DISC Casp8 Caspase-8 (Active) DISC->Casp8 Activation Casp3 Caspase-3 (Executioner) Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Lysosome Lysosomal Leakage Cathepsins Cathepsins B/L Lysosome->Cathepsins Cathepsins->Casp8 Bid cleavage (Crosstalk) ZIETD Z-IETD-FMK (Inhibitor) ZIETD->Casp8 Specific Inhibition ZFA Z-FA-FMK (Control) ZFA->Casp8 No Effect ZFA->Cathepsins Potent Inhibition

Figure 1: Differential targeting of Z-IETD-FMK and Z-FA-FMK. Note Z-FA-FMK's activity on Cathepsins.

Comparative Performance Data

To validate Z-IETD-FMK results, the experimental data must show a divergence between the specific inhibitor and the negative control. If both inhibit cell death, the mechanism may involve lysosomal destabilization (Cathepsins) rather than pure extrinsic apoptosis.

FeatureZ-IETD-FMK (Specific Probe)Z-FA-FMK (Negative Control)Interpretation of Result
Caspase-8 Inhibition High Potency (IC50 ~10-100 nM in cell-free)None (at <100 µM)Validates Casp-8 dependency.
Fas-Induced Apoptosis Blocks No Effect Confirms extrinsic pathway.
Cathepsin B Inhibition Low/NoneHigh Potency Warning: If Z-FA blocks death, pathway is Cathepsin-driven.
Effector Caspases (3/7) Low (High conc. cross-reactivity)Moderate (Only at very high conc.)Use lowest effective dose to avoid overlap.
Toxicity (Resting Cells) Low (unless necroptosis induced)Low (can deplete GSH/ROS stress)Monitor for non-specific toxicity.
The "Cathepsin Trap"

Z-FA-FMK inhibits Cathepsin B. In scenarios where apoptosis is driven by lysosomal membrane permeabilization (LMP), Z-FA-FMK will act as an inhibitor of cell death , not a negative control.

  • Recommendation: If Z-FA-FMK inhibits your phenotype, do not assume "non-specific FMK toxicity." Instead, investigate the Lysosomal pathway.

Experimental Protocol: Validated Control System

This protocol is designed to test Caspase-8 specificity using Z-FA-FMK to rule out artifacts.

Reconstitution & Storage[2][14]
  • Solvent: High-grade DMSO (anhydrous).

  • Stock Concentration: 20 mM (allows 1:1000 dilution for 20 µM working conc).

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles (hydrolysis of FMK).

Step-by-Step Workflow

Step 1: Titration (Crucial) Determine the Minimum Effective Concentration (MEC) of Z-IETD-FMK.

  • Range: 10 µM, 20 µM, 50 µM, 100 µM.

  • Goal: Find the lowest dose that blocks Caspase-8 without killing control cells.

Step 2: Experimental Setup Prepare four arms for the experiment:

  • Vehicle Control: Cells + Inducer (e.g., Anti-Fas) + DMSO (0.1%).

  • Specific Inhibition: Cells + Inducer + Z-IETD-FMK (e.g., 20 µM).

  • Negative Control: Cells + Inducer + Z-FA-FMK (20 µM).

  • Toxicity Control: Cells + Media + Z-FA-FMK (20 µM) (No inducer).

Step 3: Incubation Strategy

  • Pre-incubation: Add inhibitors 30–60 minutes before the apoptosis inducer. This ensures the inhibitor covalently binds the active site before the caspase cascade ignites.

  • Duration: Typically 4–24 hours depending on the inducer.

Step 4: Readout & Analysis Logic Use the decision tree below to interpret your flow cytometry (Annexin V/PI) or Western Blot (Caspase-8 cleavage) results.

ExperimentalLogic Start Compare Apoptosis Levels: Vehicle vs. Z-IETD vs. Z-FA Branch1 Z-IETD reduces Apoptosis? (Compared to Vehicle) Start->Branch1 Branch2 Z-FA reduces Apoptosis? (Compared to Vehicle) Branch1->Branch2 YES Result_NoEffect CONCLUSION: Not Caspase-8 Dependent Branch1->Result_NoEffect NO Result_Specific CONCLUSION: Specific Caspase-8 Dependent Mechanism Branch2->Result_Specific NO (Z-FA has no effect) Result_Cathepsin CONCLUSION: Cathepsin/Lysosomal Involvement Likely Branch2->Result_Cathepsin YES (Z-FA blocks death) Result_NonSpecific CONCLUSION: Non-specific Toxicity or Assay Artifact

Figure 2: Logic flow for interpreting Z-IETD-FMK vs. Z-FA-FMK data.

Troubleshooting & Self-Validation

Verification of Control Integrity

How do you know Z-FA-FMK is working?

  • Assay: Cathepsin B Activity Assay.

  • Expectation: Z-FA-FMK treated cells should show near-zero Cathepsin B activity. If Cathepsin B is active, the Z-FA-FMK has degraded (likely hydrolysis).

Dealing with "Necroptosis Shift"

In some cell types (e.g., L929, Jurkat), blocking Caspase-8 with Z-IETD-FMK shifts the cell to Necroptosis (RIPK1/RIPK3 dependent).

  • Symptom: Z-IETD-FMK treated cells die, but morphology changes (swelling vs. blebbing).[10]

  • Z-FA-FMK Role: Z-FA-FMK will not induce this shift because it does not block Caspase-8.

  • Solution: Co-treat with Necrostatin-1 (RIPK1 inhibitor).[10] If Z-IETD + Nec-1 saves the cells, the death was necroptosis, confirming Z-IETD specificity.

References

  • BD Biosciences. (2011). Z-FA-FMK, Negative Control for Caspase Inhibitors Technical Data Sheet. Retrieved from

  • Lawrence, C. P., et al. (2006).[12] Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway. Molecular Cancer Therapeutics.[13][14] Retrieved from

  • BenchChem. (2025).[8][10] A Researcher's Guide: Z-FA-FMK as a Negative Control for the Caspase-9 Inhibitor Z-LEHD-FMK. Retrieved from

  • Rajah, T., & Chow, S. C. (2015).[14] Suppression of Human T Cell Proliferation Mediated by the Cathepsin B Inhibitor, z-FA-FMK Is Due to Oxidative Stress.[11] PLOS ONE. Retrieved from

  • R&D Systems. (2000). Caspase-8 Inhibitor Z-IETD-FMK Catalog Number: FMK007. Retrieved from

  • Schotte, P., et al. (2001).[14] The cathepsin B inhibitor z-FA-fmk inhibits cytokine production in macrophages stimulated by lipopolysaccharide. Journal of Biological Chemistry. Retrieved from

Sources

Validation

Comparative Efficacy of Z-IETD-FMK in Human vs. Murine Cells

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary Z-IETD-FMK (Z-Ile-Glu-Thr-Asp-Fluoromethane Ketone) is the gold-standard, cell-permeable inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Z-IETD-FMK (Z-Ile-Glu-Thr-Asp-Fluoromethane Ketone) is the gold-standard, cell-permeable inhibitor for Caspase-8 , the apical initiator of the extrinsic apoptotic pathway.[1][2] While widely used in both human and murine systems, its efficacy and functional outcomes differ significantly due to species-specific proteome variations—specifically the presence of Caspase-10 in humans (absent in mice) and differential thresholds for necroptosis induction.

Key Finding: Z-IETD-FMK exhibits robust efficacy in inhibiting extrinsic apoptosis in both species.[1] However, in necroptosis induction models , it behaves differently: while it is a precise trigger for necroptosis in human cells (when combined with TNF


/Smac mimetics), it acts with lower potency than the pan-caspase inhibitor Z-VAD-FMK in murine L929 autocrine necroptosis models, often necessitating exogenous TNF

to achieve comparable cell death rates.[1]

Mechanistic Foundation & Species Specificity

Mechanism of Action

Z-IETD-FMK functions as an irreversible suicide inhibitor.[1][2][3] The tetrapeptide sequence Ile-Glu-Thr-Asp (IETD) mimics the cleavage site of Caspase-8 substrates (like Pro-Caspase-3 and BID).[1] The fluoromethylketone (FMK) group acts as a "warhead," forming a covalent thioether bond with the catalytic cysteine residue of the active Caspase-8 homodimer, permanently disabling the enzyme.[1]

The "Caspase-10 Confounder"

A critical variable in comparative studies is Caspase-10 :

  • Human Cells: Express both Caspase-8 and Caspase-10.[1] Z-IETD-FMK inhibits both (Caspase-10 has high homology and recognizes IETD).[1]

  • Murine Cells: Lack the CASP10 gene entirely.

  • Implication: In mouse models, Z-IETD-FMK is hyper-specific to Caspase-8.[1] In human models, "Caspase-8 inhibition" data using Z-IETD-FMK actually reflects the dual inhibition of Caspase-8 and -10, which may mask compensatory mechanisms.[1]

Mechanism Z_IETD Z-IETD-FMK (Inhibitor) Hu_Casp8 Human Caspase-8 (Active Dimer) Z_IETD->Hu_Casp8 Irreversible Binding Hu_Casp10 Human Caspase-10 (Active Dimer) Z_IETD->Hu_Casp10 Cross-Inhibition Mu_Casp8 Murine Caspase-8 (Active Dimer) Z_IETD->Mu_Casp8 High Specificity Substrate Natural Substrates (Casp-3, BID, RIPK1) Hu_Casp8->Substrate Cleaves Hu_Casp10->Substrate Cleaves Mu_Casp8->Substrate Cleaves Apoptosis Extrinsic Apoptosis Substrate->Apoptosis Promotes Necroptosis Necroptosis (RIPK1/3 Activation) Substrate->Necroptosis Inhibits (Cleavage of RIPK1)

Figure 1: Mechanism of Action and Species Specificity. Note the dual inhibition in human systems vs. single target in murine systems.

Comparative Efficacy Analysis

The following table synthesizes experimental data comparing Z-IETD-FMK performance in standard human (Jurkat/HeLa) vs. murine (L929/Raw264.[1]7) cell lines.[1][4][5][6][7]

ParameterHuman Cells (e.g., Jurkat, HeLa)Murine Cells (e.g., L929, BMDM)
Optimal Concentration 20 - 50 µM 20 - 100 µM
Primary Target Caspase-8 & Caspase-10Caspase-8 (Exclusive)
Apoptosis Inhibition High. Completely blocks FasL/TRAIL-induced apoptosis.[1]High. Blocks FasL/TNF-induced apoptosis.[1]
Necroptosis Induction Precise Trigger. Requires Z-IETD + TNF

+ Smac Mimetic to induce robust necroptosis.[1]
Variable. Less potent than Z-VAD-FMK in L929 autocrine models.[1] Often requires exogenous TNF

to match Z-VAD efficacy.[1]
Off-Target Effects Granzyme B (in T-cells)Granzyme B (in T-cells)
In Vivo Dosage N/A5 - 10 mg/kg (i.p.) for septic shock models.[1]
Critical Insight: The "L929 Paradox"

In murine L929 fibrosarcoma cells, the pan-caspase inhibitor Z-VAD-FMK induces necroptosis spontaneously (via autocrine TNF


 loops).[1] Z-IETD-FMK , despite inhibiting Caspase-8, often induces only "marginal" necrosis in this specific autocrine model.[1]
  • Reason: Z-VAD-FMK's broader spectrum likely inhibits compensatory proteases or off-targets that Z-IETD-FMK misses, or Z-IETD-FMK requires a higher threshold of Caspase-8 saturation to unleash the RIPK1/RIPK3 necrosome in the absence of exogenous TNF

    
    .[1]
    
  • Recommendation: For murine necroptosis induction, use Z-IETD-FMK + Exogenous TNF

    
    .[1] Do not rely on Z-IETD-FMK alone to mimic the Z-VAD autocrine effect.[1]
    

Experimental Protocols

Protocol A: Apoptosis Inhibition Assay (Human/Mouse)

Objective: Validate inhibition of extrinsic apoptosis induced by Fas Ligand (FasL).

  • Seed Cells: Plate Jurkat (Human) or Thymocytes (Mouse) at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Pre-treatment (Self-Validating Step):

    • Add Z-IETD-FMK (Stock: 20 mM in DMSO) to a final concentration of 50 µM .[1]

    • Include a Vehicle Control (DMSO only) and a Negative Control (Z-FA-FMK, inactive peptide).[1]

    • Incubate for 1 hour at 37°C. Why? Irreversible inhibitors require time to covalently modify the active site before the stimulus is applied.

  • Induction: Add anti-Fas antibody (Clone CH-11 for human, Jo2 for mouse) at 100 ng/mL.[1] Incubate for 4-6 hours.

  • Readout:

    • Annexin V / PI Staining: Analyze via flow cytometry.[1]

    • Western Blot: Probe for Cleaved Caspase-3 .[1]

    • Success Criteria: Z-IETD-FMK treated cells show intact Pro-Caspase-3 and high viability (>80%), while Vehicle cells show >50% apoptosis.[1]

Protocol B: Necroptosis Induction (Species-Specific)

Objective: Switch cell death from apoptosis to necroptosis.[1]

Workflow Start Start: Healthy Cells (L929 or HT-29) PreTreat Pre-treatment (1h) Add Z-IETD-FMK (50µM) + Smac Mimetic (Optional) Start->PreTreat Induce Induction Add TNFα (20 ng/mL) PreTreat->Induce Branch Check Species/Context Induce->Branch Human Human (HT-29/Jurkat) Requires: Z-IETD + Smac + TNF Branch->Human Mouse Mouse (L929) Z-IETD + TNF is sufficient (Z-VAD alone works, Z-IETD alone is weak) Branch->Mouse Outcome Outcome: Necroptosis (Swelling, Membrane Rupture) Marker: p-MLKL Human->Outcome Mouse->Outcome

Figure 2: Necroptosis Induction Workflow.[1] Highlights the necessity of combinatorial treatment in human cells vs. murine nuances.

Step-by-Step (Murine L929 Focus):

  • Preparation: Seed L929 cells in 12-well plates.

  • Inhibitor Addition: Add Z-IETD-FMK (50 µM) .

    • Note: Unlike Z-VAD, Z-IETD alone may not induce rapid cell death.[1]

  • Stimulation: Add mTNF

    
     (20 ng/mL)  immediately after inhibitor.[1]
    
  • Validation:

    • Morphology: Look for ballooning (necrotic) phenotype, not shrinkage (apoptotic).[1]

    • Rescue Control: Co-treat a well with Necrostatin-1 (10 µM) (RIPK1 inhibitor).[1] If Nec-1 rescues viability, the death was necroptosis.[1]

References

  • BenchChem. Z-IETD-fmk: A Technical Guide to a Specific Caspase-8 Inhibitor.[1][2] BenchChem Technical Guides.[1][2] Link[1]

  • Selleck Chemicals. Z-IETD-FMK: Caspase-8 Inhibitor Mechanism and Protocols. SelleckChem Product Data.[1] Link

  • Lawrence, C. P., & Chow, S. C. (2012).[1] Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties.[1] Toxicology and Applied Pharmacology.[1] Link

  • Vercammen, D., et al. (1998).[1][7] Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor.[7] Journal of Experimental Medicine. Link

  • Lentini, G., et al. (2023).[1] Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation.[8] Cell Reports.[1][9] Link

  • R&D Systems. Caspase-8 Inhibitor Z-IETD-FMK Product Datasheet. Bio-Techne.[1] Link

Sources

Comparative

Verifying Z-IETD-FMK inhibition using colorimetric caspase assays

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Role of Z-IETD-FMK in Pathway Dissection[1] Z-IETD-FMK (Z-Ile-Glu(OMe)-Thr-Asp(OMe)-FMK)...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Role of Z-IETD-FMK in Pathway Dissection[1]

Z-IETD-FMK (Z-Ile-Glu(OMe)-Thr-Asp(OMe)-FMK) is a cell-permeable, irreversible inhibitor designed to target Caspase-8 , the apical initiator caspase of the extrinsic apoptotic pathway.[1] In drug development and mechanistic studies, distinguishing between the extrinsic (Death Receptor-mediated) and intrinsic (Mitochondrial) pathways is critical.

This guide provides a rigorous framework for verifying Z-IETD-FMK efficacy using colorimetric peptide-substrate assays. Unlike broad-spectrum inhibitors (e.g., Z-VAD-FMK), Z-IETD-FMK allows for the precise dissection of upstream signaling events. However, its utility depends on strict adherence to concentration windows and validation against appropriate controls.

Mechanism of Action

Z-IETD-FMK mimics the Caspase-8 recognition sequence (IETD).[1][2][3] The fluoromethylketone (FMK) group acts as a "warhead," forming a covalent thioether bond with the active site cysteine of Caspase-8, permanently disabling the enzyme.

Comparative Analysis: Z-IETD-FMK vs. Alternatives

Selecting the correct inhibitor is paramount for data integrity. The table below contrasts Z-IETD-FMK with its primary chemical alternatives.

Table 1: Inhibitor Specificity and Application Matrix
FeatureZ-IETD-FMK Z-VAD-FMK Z-DEVD-FMK Q-VD-OPh
Primary Target Caspase-8 (Initiator)Pan-Caspase (Broad)Caspase-3/7 (Executioner)Pan-Caspase (Broad)
Specificity High for Extrinsic PathwayLow (Blocks all apoptosis)High for Execution PhaseLow (High potency)
Primary Use Dissecting Fas/TNF signaling; blocking DISC-mediated death.[1]Total apoptosis block; Negative control for necrosis.Distinguishing upstream vs. downstream events.In vivo total apoptosis block (less toxic).
Risk Factor Cross-reactivity with Granzyme B or Caspase-10 at >50 µM.Masks pathway origin; prevents all caspase-dependent death.Does not prevent upstream mitochondrial damage (MOMP).High potency can mask non-apoptotic functions.
Rec. Conc. 10 – 20 µM 20 – 50 µM10 – 20 µM5 – 10 µM

Critical Insight: Z-IETD-FMK is superior to Z-VAD-FMK when the research question involves identifying the trigger (e.g., "Is this drug killing cells via the Death Receptor?"). If Z-IETD-FMK blocks death, the extrinsic pathway is implicated.[1] If Z-VAD blocks death but Z-IETD does not, the intrinsic pathway is likely the driver.

Visualization: Pathway and Inhibition Logic

The following diagram illustrates the Extrinsic Apoptosis pathway and the precise intervention point of Z-IETD-FMK, distinguishing it from downstream executioner events.

ExtrinsicPathway Ligand Death Ligand (FasL, TNF-alpha) Receptor Death Receptor (Fas, TNFR1) Ligand->Receptor Binding DISC DISC Complex (FADD + Pro-Caspase-8) Receptor->DISC Recruitment ActiveCas8 Active Caspase-8 (Heterotetramer) DISC->ActiveCas8 Autoproteolysis Bid Bid -> tBid (Mitochondrial Link) ActiveCas8->Bid Crosstalk Cas3 Pro-Caspase-3 ActiveCas8->Cas3 Cleavage ZIETD Inhibitor: Z-IETD-FMK ZIETD->ActiveCas8 Irreversible Binding ActiveCas3 Active Caspase-3 (Executioner) Cas3->ActiveCas3 Activation Apoptosis Apoptosis (DNA Frag, Blebbing) ActiveCas3->Apoptosis Substrate Cleavage

Caption: The Extrinsic Apoptotic signaling cascade. Z-IETD-FMK specifically targets Active Caspase-8, preventing both direct Caspase-3 activation and the mitochondrial crosstalk via Bid.

Validated Experimental Protocol

This protocol describes the verification of Z-IETD-FMK inhibition using a Caspase-8 Colorimetric Assay (Substrate: Ac-IETD-pNA). The assay relies on the cleavage of the p-nitroanilide (pNA) chromophore, which absorbs light at 405 nm.[4]

Phase 1: Cell Treatment & Lysis

Objective: Establish a controlled system where Caspase-8 is induced and selectively inhibited.

  • Seed Cells: Culture Jurkat or relevant cells (1-5 x 10⁶ cells/sample).

  • Pre-Incubation (Crucial): Add Z-IETD-FMK (Final conc: 20 µM) to the "Inhibitor" group.[1] Incubate for 30-60 minutes at 37°C before induction.

    • Why? The inhibitor must occupy the active site before the caspase is activated by the DISC.

  • Induction: Treat cells with an extrinsic inducer (e.g., Anti-Fas antibody clone CH-11, 100 ng/mL) for 4-6 hours.

  • Harvest: Pellet cells (400 x g, 5 min). Wash with PBS.[5]

  • Lysis: Resuspend in Chilled Cell Lysis Buffer (50 µL). Incubate on ice for 10 min.

  • Clarification: Centrifuge at 10,000 x g for 1 min. Transfer supernatant (cytosol) to a fresh tube.[1][6][7]

Phase 2: Colorimetric Assay Workflow

Objective: Quantify Caspase-8 activity via spectrophotometry.

AssayWorkflow Sample Cytosolic Lysate (50 µL) Mix Incubate 1-2 hrs @ 37°C Sample->Mix Buffer 2X Reaction Buffer + 10mM DTT Buffer->Mix Substrate Ac-IETD-pNA (200 µM) Substrate->Mix Read Read OD 400-405 nm Mix->Read

Caption: Step-by-step workflow for the colorimetric detection of Caspase-8 activity.

  • Quantify Protein: Standardize samples to 50-200 µg protein per well.

  • Plate Setup:

    • Blank: Lysis Buffer + Reaction Buffer + Substrate.

    • Negative Control: Uninduced Cell Lysate.

    • Positive Control: Induced Cell Lysate (No Inhibitor).

    • Experimental: Induced Cell Lysate + Z-IETD-FMK (Pre-treated).

  • Reaction: Mix 50 µL Lysate + 50 µL 2X Reaction Buffer (containing 10 mM DTT).

  • Substrate Addition: Add 5 µL of 4 mM Ac-IETD-pNA (Final conc: 200 µM).

  • Incubation: Incubate at 37°C for 1-2 hours in the dark.

  • Measurement: Read absorbance at 400 or 405 nm on a microplate reader.

Data Interpretation & Validation

Sample Data Summary

The following table represents typical optical density (OD) values expected in a successful verification experiment using Jurkat cells treated with Anti-Fas.

Sample GroupTreatmentOD @ 405nmRelative Activity (Fold)% Inhibition
Blank Buffer Only0.045--
Neg. Control Uninduced0.0901.0 (Baseline)-
Pos. Control Anti-Fas (4h)0.8509.40%
Experimental Anti-Fas + Z-IETD-FMK 0.1802.0~88%
Comparison Anti-Fas + Z-DEVD-FMK 0.750*8.3~12%

*Note: Z-DEVD-FMK (Caspase-3 inhibitor) should NOT significantly inhibit Caspase-8 activity in the IETD-pNA assay, although minor cross-reactivity can occur. If Z-DEVD-FMK inhibits IETD cleavage significantly, the assay specificity or inhibitor concentration must be re-evaluated.

Calculation Formula

To verify the efficacy of Z-IETD-FMK, calculate the percentage of inhibition relative to the induced control:



Troubleshooting Guide
ObservationRoot CauseSolution
High Background in Blank Substrate degradation or old buffer.Use fresh DTT; store Ac-IETD-pNA at -20°C in dark.
Low Signal in Pos. Control Insufficient induction or lysis.Verify apoptosis induction (Morphology/Annexin V); Ensure lysis buffer contains fresh protease inhibitors (excluding caspase inhibitors!).
Incomplete Inhibition Inhibitor added too late or degraded.Must pre-incubate Z-IETD-FMK 1h before induction. Avoid freeze-thaw cycles of FMK.
Z-IETD Blocks Intrinsic Crosstalk via Bid cleavage.This is biologically possible. Use Bcl-2 overexpression to validate mitochondrial dependence.

References

  • MBL International. (n.d.). Caspase-8 inhibitor Z-IETD-FMK Technical Data. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Caspase-8 inhibition improves the outcome of bacterial infections.[8] Retrieved from [Link]

Sources

Validation

Z-IETD-FMK selectivity profile against other cysteine proteases

Executive Summary: The "Selectivity Paradox" Z-IETD-FMK is widely marketed as a "specific" Caspase-8 inhibitor. However, in practical application, it functions as a concentration-dependent inhibitor with significant off-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Selectivity Paradox"

Z-IETD-FMK is widely marketed as a "specific" Caspase-8 inhibitor. However, in practical application, it functions as a concentration-dependent inhibitor with significant off-target liabilities.

While it effectively blocks the extrinsic apoptotic pathway by irreversibly binding the Caspase-8 active site, its "FMK" (fluoromethylketone) warhead is a general cysteine trap.[1] At concentrations exceeding 10 µM, Z-IETD-FMK loses strict selectivity, cross-reacting with Caspase-10, Caspase-6, and—critically—Granzyme B .

This guide provides the kinetic data and experimental protocols necessary to use Z-IETD-FMK as a precision tool rather than a blunt instrument.

Mechanistic Profile

The Molecule[1][2][3][4][5][6][7]
  • Sequence: Z-Ile-Glu(OMe)-Thr-Asp(OMe)-FMK[1][2][3]

  • Recognition Motif: The IETD tetrapeptide mimics the cleavage site of Pro-Caspase-8 found in its natural substrates (and the linker region of the zymogen itself).

  • Warhead: The FMK group is an electrophile. Upon binding the active site, the catalytic Cysteine (Cys360 in Caspase-8) attacks the methyl carbon, displacing the fluoride ion and forming a stable, irreversible thioether adduct.

Target Pathway (Extrinsic Apoptosis)

Z-IETD-FMK is primarily used to dissect the Death Receptor pathway (Fas/CD95, TNFR1, TRAIL). By blocking Caspase-8, it prevents the cleavage of downstream effector Caspase-3 and the BH3-only protein BID (which links to the mitochondrial pathway).

ExtrinsicPathway FasL Fas Ligand (CD95L) Fas Fas Receptor (CD95) FasL->Fas FADD FADD (Adaptor) Fas->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruitment ActiveCasp8 Active Caspase-8 (Heterotetramer) ProCasp8->ActiveCasp8 Autoproteolysis Casp3 Pro-Caspase-3 ActiveCasp8->Casp3 Cleavage Bid BID ActiveCasp8->Bid Cleavage Inhibitor Z-IETD-FMK (Inhibitor) Inhibitor->ActiveCasp8 Irreversible Alkylation Apoptosis Apoptosis Casp3->Apoptosis tBid tBID (Mitochondrial Link) Bid->tBid tBid->Apoptosis

Figure 1: Mechanism of Action.[3][4] Z-IETD-FMK intercepts Active Caspase-8 at the DISC complex, preventing downstream propagation to Caspase-3 and Mitochondria.

Comparative Selectivity Data

The following data aggregates kinetic values (


) and 

measurements from key biochemical studies (e.g., Garcia-Calvo et al.).

Note: Lower


 indicates higher potency.[3]
Protease TargetIC50 (approx.)[1]Selectivity Ratio (vs Casp-8)Interaction TypeClinical/Experimental Relevance
Caspase-8 < 5 nM 1x (Target) IrreversiblePrimary target. Highly potent.
Caspase-10 ~10 - 50 nM ~2x - 10xIrreversibleMajor Cross-reactivity. Casp-10 shares the IETD substrate preference. Hard to distinguish pharmacologically.
Granzyme B ~100 nM ~20xIrreversibleCritical Liability. Granzyme B cleaves IETD sequences. Z-IETD-FMK will block CTL-mediated killing.
Caspase-6 ~300 nM~60xIrreversibleModerate cross-reactivity.
Caspase-3 > 1.0 µM> 200xIrreversibleSelective at low doses (<1 µM), but inhibitory at high doses (>10 µM).
Caspase-1 > 2.0 µM> 400xIrreversibleLow cross-reactivity.
Cathepsin B VariableN/AIrreversibleFMK warhead can trap Cathepsins if lysosomal pH is disrupted.
The "Granzyme B" Trap

Many researchers use Z-IETD-FMK to prove that cell death is "Caspase-8 dependent." However, in models involving T-cells or Natural Killer (NK) cells, Granzyme B is the primary effector. Because Granzyme B also recognizes aspartic acid residues (specifically the IETD motif), Z-IETD-FMK is a potent inhibitor of Granzyme B.

  • Implication: If you use Z-IETD-FMK in a co-culture of T-cells and tumor cells, you may be blocking Granzyme B entry/function, not just intracellular Caspase-8.

Experimental Validation Protocols

To ensure scientific integrity, you must validate that the observed inhibition is due to Caspase-8 blockade and not off-target effects.

Protocol A: The "Titration Window" Assay

Do not use a single high concentration (e.g., 50 µM).

  • Preparation: Reconstitute Z-IETD-FMK in high-grade DMSO to a 20 mM stock.

  • Seeding: Seed cells (e.g., Jurkat, HeLa) at

    
     cells/mL.
    
  • Pre-incubation (Critical): Treat cells with Z-IETD-FMK for 30-60 minutes before adding the apoptosis inducer (e.g., Anti-Fas/CD95 or TRAIL).

    • Dose Curve: 0.1 µM, 1.0 µM, 10 µM, 50 µM.

  • Induction: Add death ligand (e.g., 50 ng/mL Anti-Fas). Incubate 4-6 hours.

  • Readout: Measure Caspase-3 activity (DEVD-AMC cleavage) or Annexin V staining.

  • Interpretation:

    • Inhibition at 0.1 - 1.0 µM suggests specific Caspase-8 mediation.

    • Inhibition only appearing at > 20 µM suggests you are likely inhibiting downstream Caspase-3 directly or other proteases.

Protocol B: Western Blot Confirmation (The "Self-Validating" Step)

Biochemical assays (colorimetric) are prone to artifacts. Western blotting provides physical proof of pathway arrest.

  • Marker 1: Pro-Caspase-8 Processing.

    • Result: Z-IETD-FMK binds the active site.[1][3] It often prevents the full processing of the p18/p10 subunits or traps the enzyme in an intermediate state. You may see a shift in the band size due to the covalent modification.

  • Marker 2: BID Cleavage (The Specific Readout).

    • Caspase-8 cleaves full-length BID (22 kDa) into tBID (15 kDa).

    • Result: If Z-IETD-FMK is working specifically, the Full-Length BID band should remain intact despite the apoptotic stimulus.

  • Marker 3: PARP Cleavage.

    • PARP is cleaved by Caspase-3.[4]

    • Result: Z-IETD-FMK should prevent PARP cleavage indirectly (by stopping the cascade). If PARP is cleaved but Caspase-8 is blocked, the intrinsic pathway (Caspase-9) may be active.

Specificity Validation Workflow

ValidationWorkflow Step1 Step 1: Titration (0.1 - 50 µM) Step2 Step 2: Induce Apoptosis (FasL/TRAIL) Step1->Step2 Decision Check IC50 Step2->Decision Specific Inhibition at < 1 µM (Likely Casp-8 Specific) Decision->Specific High Potency NonSpecific Inhibition at > 20 µM (Cross-reactive: Casp-3/10) Decision->NonSpecific Low Potency Validation Validate via Western Blot: Check BID Cleavage Specific->Validation NonSpecific->Validation Re-evaluate

Figure 2: Experimental Workflow for Selectivity Validation. Titration is required to distinguish specific Caspase-8 inhibition from general cysteine protease blockade.

Alternatives and Recommendations

InhibitorSpecificity ProfileRecommended Use
Z-IETD-FMK High for Casp-8/10General screening; blocking extrinsic apoptosis in cell lines.
Z-VAD-FMK Pan-CaspasePositive control for total apoptosis block. Not for distinguishing pathways.
Q-VD-OPh Pan-CaspaseHigh potency, less toxic than FMK, but not selective for Casp-8.
Caspase-8 siRNA Highest The Gold Standard. Use genetic knockdown to confirm chemical inhibitor data.

Senior Scientist Insight: "Never rely solely on Z-IETD-FMK to claim a pathway is 'Caspase-8 dependent.' Always pair chemical inhibition with a genetic approach (siRNA/CRISPR) or a specific downstream marker like BID cleavage. If studying immune killing (CTL/NK), be acutely aware of the Granzyme B inhibition artifact."

References

  • Garcia-Calvo, M., et al. (1998).[5][2] "Inhibition of human caspases by peptide-based and macromolecular inhibitors." Journal of Biological Chemistry.

  • Thornberry, N. A., et al. (1997). "A combinatorial approach defines specificities of members of the caspase family and granzyme B." Journal of Biological Chemistry.

  • Selleck Chemicals. "Z-IETD-FMK Product Data and Selectivity Profile."

  • R&D Systems. "Caspase-8 Inhibitor Z-IETD-FMK Technical Datasheet."

  • BenchChem. "Z-IETD-fmk: A Technical Guide to a Specific Caspase-8 Inhibitor."

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-Fluoromethylketone

[1][2][3] Part 1: Executive Safety Assessment Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone (Z-IETD-FMK derivative) is a cell-permeable, irreversible inhibitor of Caspase-8.[1][2][3] Unlike reversible inhibitors, thi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Part 1: Executive Safety Assessment

Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone (Z-IETD-FMK derivative) is a cell-permeable, irreversible inhibitor of Caspase-8.[1][2][3] Unlike reversible inhibitors, this compound contains a fluoromethylketone (FMK) warhead.[1][2][4] This moiety functions as an alkylating agent, forming permanent covalent bonds with cysteine residues.[2]

Critical Hazard Directive: Because of the fluorine leaving group and the alkylating mechanism, this substance must be classified as Halogenated Organic Waste . It must never be disposed of in standard aqueous drains or non-halogenated solvent streams due to the risk of forming toxic fluoro-derivatives and environmental persistence.[2]

Physicochemical Profile & Hazard Identification
PropertySpecificationOperational Implication
Molecular Formula C₃₀H₄₃FN₄O₁₁Contains Fluorine ; mandates halogenated waste stream.[1][2]
Molecular Weight ~654.7 g/mol High MW; non-volatile solid.[2]
Solubility DMSO, Methanol, DMFLipophilic due to methyl ester (OMe) groups.[2]
Reactivity Alkylating AgentIrreversibly modifies proteins; potential skin sensitizer.[2]
GHS Classification Warning Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.[2]
Storage Class 11 (Combustible Solids)Store at -20°C; segregate from oxidizers.[1][2]
Part 2: Mechanism of Toxicity (The "Why")

To understand the disposal rigor, one must understand the chemistry.[2] The FMK group is not merely a label; it is a "suicide substrate."[2]

  • Permeability: The Methyl Ester (OMe) groups mask the charged carboxylates, allowing the molecule to penetrate cell membranes.[2]

  • Binding: The Ile-Glu-Thr-Asp sequence docks into the Caspase-8 active site.[1][2]

  • Reaction: The active site Cysteine attacks the ketone carbon.[2]

  • Irreversibility: The Fluoride ion is ejected as a leaving group, locking the enzyme and inhibitor in a stable thioether complex.[2]

Implication for Safety: If this reaction occurs with non-target proteins (e.g., on skin contact), it can cause sensitization or necrosis.[2] The ejected fluoride ion, while in small molar amounts, necessitates halogenated waste protocols.[2]

Mechanism Figure 1: Mechanism of Irreversible Inhibition & Fluoride Release Enzyme Caspase-8 (Active Cysteine-SH) Complex Enzyme-Inhibitor Thioether Adduct Enzyme->Complex Nucleophilic Attack Inhibitor Z-IETD-FMK (Reactive Ketone) Inhibitor->Complex Covalent Binding LeavingGroup Fluoride Ion (F-) (Toxic Byproduct) Complex->LeavingGroup Elimination

[1][2][3]

Part 3: Disposal Protocols

Core Directive: All disposal pathways must end in High-Temperature Incineration via a licensed hazardous waste contractor.[1][2]

Workflow 1: Solid Waste (Pure Substance)

Applicability: Expired lyophilized powder, spilled solids, or residual powder in vials.[1][2]

  • Containment: Do not empty the vial. Cap the original vial tightly.

  • Secondary Containment: Place the vial inside a clear, sealable bag (e.g., Ziploc) to prevent secondary contamination of the waste container.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Peptide Inhibitor with Fluoromethylketone."[2][5][6]

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Disposal Stream: Place in the Solid Hazardous Waste drum.

Workflow 2: Liquid Waste (Stock Solutions)

Applicability: High concentration stocks (e.g., 10mM in DMSO).[1][2]

  • Segregation: Do NOT mix with aqueous waste or non-halogenated solvents (like pure Ethanol).[1][2]

  • Transfer: Pour into the laboratory's Halogenated Organic Solvent waste container (typically the "Red Can" or designated carboy).

  • Rinsing: Rinse the empty source vial with a small volume of DMSO or Acetone and add the rinsate to the same halogenated waste container.

  • Documentation: Log the volume and concentration on the waste container's accumulation log.

Workflow 3: Dilute Aqueous Waste (Cell Culture Media)

Applicability: Media containing µM concentrations of inhibitor.[1][2]

Note: While the concentration is low, the biological activity requires deactivation.

  • Collection: Aspirate media into a dedicated vacuum flask containing 10% Bleach (Sodium Hypochlorite) .

    • Scientific Rationale: While bleach does not efficiently cleave the FMK bond, it denatures the peptide backbone and sterilizes the biological media.

  • Incubation: Allow to sit for 20 minutes.

  • Final Disposal:

    • If permitted by local EHS: Drain disposal with copious water (verify with your facility's specific permit regarding trace fluorinated compounds).[1][2]

    • Preferred/Conservative Method: Collect as Aqueous Chemical Waste for off-site incineration.[1][2]

Disposal Decision Matrix

DisposalWorkflow Figure 2: Operational Decision Tree for Z-IETD-FMK Disposal Start Waste Generation State Physical State? Start->State Solid Solid / Powder (Or Contaminated Debris) State->Solid Vials, Tips, Wipes Liquid Liquid Solution State->Liquid StreamA Stream A: Solid Hazardous Waste (Incineration) Solid->StreamA Conc Concentration? Liquid->Conc HighConc High Conc. Stock (>1 mM in DMSO/Alc) Conc->HighConc LowConc Dilute Aqueous (Media/Buffer) Conc->LowConc StreamB Stream B: Halogenated Solvent Waste (Incineration) HighConc->StreamB Contains Fluorine StreamC Stream C: Aqueous Chemical Waste (Treat & Release or Incinerate) LowConc->StreamC Deactivate w/ Bleach

Part 4: Emergency Spill Response

Scenario: A 5mg vial of powder drops and shatters on the bench.

  • Evacuate & Alert: Clear the immediate area. Alert nearby personnel.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is aerosolized, use an N95 respirator.[2]

  • Dry Clean-Up (Preferred):

    • Do not spray liquid directly on the powder (this spreads the contamination).[1][2]

    • Cover the spill with a damp paper towel (dampened with water or DMSO) to trap dust.[1][2]

    • Scoop the glass/powder mixture into a wide-mouth hazardous waste jar.

  • Decontamination:

    • Wipe the surface with Acetone (to solubilize the lipophilic inhibitor).[2]

    • Follow with a soap and water wash.[2][7][8][9]

    • Dispose of all wipes and gloves in the Solid Hazardous Waste stream.[2]

References
  • Sigma-Aldrich. (n.d.).[1][2] Safety Data Sheet: Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) fluoromethyl ketone. Retrieved from

  • Selleck Chemicals. (n.d.).[1][2] Z-IETD-FMK Chemical Safety Data. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2020).[1][2] Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Retrieved from [1][2]

  • BenchChem. (2025).[1][2][9][10][11] Proper Disposal of Peptide Waste: A Step-by-Step Guide. Retrieved from [1][2]

  • Abcam. (n.d.). Z-IETD-FMK Properties and Storage. Retrieved from [1][2]

Sources

Handling

Personal protective equipment for handling Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone

Part 1: The Nature of the Hazard (Expertise & Causality)[1] Standard Safety Data Sheets (SDS) often classify research peptides as "Caution" or "Irritant" due to a lack of specific toxicological data.[1] Do not be complac...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Nature of the Hazard (Expertise & Causality)[1]

Standard Safety Data Sheets (SDS) often classify research peptides as "Caution" or "Irritant" due to a lack of specific toxicological data.[1] Do not be complacent. As a Senior Application Scientist, I must clarify the specific biological hazards of Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone (Z-IETD-FMK).

This compound is not merely a chemical irritant; it is a precision-engineered biological weapon against enzymes.[1]

  • The Warhead (Fluoromethylketone - FMK): The FMK group is an alkylating agent.[1] It is designed to form an irreversible covalent thioether bond with the active site cysteine of Caspase-8. Risk: It does not distinguish between the Caspase-8 in your cell culture and the enzymes in your own body. It will alkylate any accessible cysteine thiol it encounters.[1]

  • The Delivery System (O-Methyl Esters - OMe): The "OMe" modification on the Glutamate and Aspartate residues masks the charge of the peptide, making it highly lipophilic. Risk: This molecule is designed to cross cell membranes rapidly.[1] It will penetrate intact skin and latex gloves more efficiently than non-esterified peptides.[1]

Core Directive: Treat this substance as a Potent, Irreversible Alkylating Agent .

Part 2: Personal Protective Equipment (PPE) Matrix

Safety protocols must be stratified by exposure potential.[1][2][3][4] Handling the lyophilized powder presents a significantly higher risk of inhalation and contamination than handling dilute aqueous solutions.

Table 1: Task-Based PPE Requirements[1]
Protective LayerTask A: Stock Preparation (Handling Lyophilized Powder / 100% DMSO Stock)Task B: Experimental Application (Dilute Aqueous Solutions < 100 µM)
Respiratory Mandatory: Chemical Fume Hood. If weighing outside a hood, N95/P2 respirator is required to prevent inhalation of airborne particulates.Recommended: Standard laboratory ventilation.[1]
Hand Protection Double Gloving: Inner Latex (tactile) + Outer Nitrile (chemical resistance).[1] Change outer gloves immediately after contact with DMSO.[1]Single Gloving: Standard Nitrile examination gloves (minimum 4 mil thickness).[1]
Eye Protection Chemical Splash Goggles: Tightly fitting to prevent powder entry or solvent splash.[1]Safety Glasses: With side shields.[1]
Body Protection Lab Coat + Apron: Standard coat plus a chemical-resistant apron (Tyvek or PVC) to protect against DMSO splashes.[1]Lab Coat: Standard cotton/poly blend, buttoned fully.[1]
Engineering Controls Static Control: Use an anti-static gun or ionizer if powder is "fly-away" to prevent dispersion.[1]Biosafety Cabinet: If maintaining sterility for cell culture (Class II Type A2).
Part 3: Operational Workflow (Step-by-Step)

This protocol ensures personnel safety while maintaining the chemical stability of the inhibitor (preventing hydrolysis).[1]

3.1 Solubilization & Storage Protocol

Reagents: Anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid water-based buffers for stock preparation to prevent premature hydrolysis of the FMK group.

HandlingWorkflow Powder Lyophilized Powder (Store Desiccated) Weighing Weighing (Fume Hood + Anti-Static) Powder->Weighing Equilibrate to RT Solubilization Solubilization (Anhydrous DMSO) Weighing->Solubilization Vortex gently Aliquot Aliquot (Single-Use Vials) Solubilization->Aliquot Avoid freeze/thaw Storage Storage (-20°C, Dark) Aliquot->Storage Stable 6-12 months

Figure 1: Safe handling workflow for Z-IETD-FMK stock preparation. Note the critical step of equilibrating to Room Temperature (RT) before opening to prevent condensation.

Detailed Steps:

  • Equilibration: Remove the vial from the freezer and let it sit in the desiccator at room temperature for 20 minutes. Why? Opening a cold vial causes moisture condensation, which hydrolyzes the FMK group and inactivates the inhibitor.

  • Solvent Addition: In a fume hood, add high-grade anhydrous DMSO to achieve a stock concentration of 10–20 mM .

  • Dissolution: Vortex gently. The solution should be clear and colorless. If cloudy, sonicate briefly in a water bath.[1]

  • Aliquoting: Divide into small aliquots (e.g., 10–50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C. Stable for 6–12 months if kept dry.

3.2 Spill Response
  • Small Powder Spill (< 10 mg): Cover with a wet paper towel (water deactivates the dust potential), then wipe up with a nitrile-gloved hand.[1] Place in a sealed bag.

  • Liquid Spill (DMSO Stock): Absorb with vermiculite or sand.[1] Do not use paper towels alone as DMSO penetrates paper and gloves rapidly.[1] Clean the area with 10% bleach (sodium hypochlorite) to oxidize and degrade the peptide structure, followed by water.[1]

Part 4: Disposal & Waste Management[1][3][5]

Because Z-IETD-FMK contains Fluorine and is biologically active, it cannot be disposed of in standard drains.[1]

  • Solid Waste: Contaminated gloves, tips, and tubes must be disposed of in Hazardous Chemical Waste (Incineration recommended).[1]

  • Liquid Waste:

    • Stock Solutions: Dispose of as Halogenated Organic Solvents .[1]

    • Cell Culture Media: Media containing dilute inhibitor (< 100 µM) can generally be deactivated with 10% bleach for 20 minutes, then flushed, subject to local EHS regulations.[1] If unsure, treat as aqueous chemical waste.[1]

Part 5: Scientific Context (Mechanism of Action)[1]

Understanding the mechanism reinforces the need for safety. Z-IETD-FMK mimics the substrate sequence (Ile-Glu-Thr-Asp) of Caspase-8.[1][5]

Mechanism Caspase8 Active Caspase-8 (Cysteine-SH Active Site) Complex Michaelis Complex (Recognition of IETD) Caspase8->Complex Inhibitor Z-IETD-FMK (Fluoromethylketone Warhead) Inhibitor->Complex Reaction Nucleophilic Attack (S-C Bond Formation) Complex->Reaction DeadEnzyme Inhibited Enzyme (Irreversible Thioether Adduct) Reaction->DeadEnzyme Fluorine Fluoride Leaving Group (Released) Reaction->Fluorine

Figure 2: Mechanism of Irreversible Inhibition.[1] The active site Cysteine of Caspase-8 attacks the methyl carbon of the FMK group, displacing fluoride and permanently disabling the enzyme.[5]

References
  • Lloyd, C. M., Colgin, N., & Cobb, S. L. (2020).[1] Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications.[1][6][7] Molecules, 25(23), 5601.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone
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Reactant of Route 2
Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone
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